Angiogenesis inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)13-12(15-13)9-6-10-4-7-11(17-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 |
InChI Key |
GGHXVCZZJLKAJE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Angiogenesis Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Angiogenesis Inhibitor 6, also identified as azirine-2-carboxylate, is a novel, non-tyrosine kinase inhibitor demonstrating significant anti-angiogenic and anti-tumor properties. This technical guide elucidates the core mechanism of action of this compound, which centers on the inhibition of endothelin-1 (B181129) (ET-1) mediated signaling pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data from key experimental assays, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Endothelin-1 Signaling
The primary anti-angiogenic activity of this compound stems from its function as an endothelin inhibitor.[1] Endothelin-1 (ET-1) is a potent vasoactive peptide that plays a crucial role in tumor angiogenesis through both direct and indirect mechanisms.[2][3]
Direct Pro-Angiogenic Effects of Endothelin-1: ET-1 directly stimulates various stages of neovascularization by acting on endothelial cells. This includes promoting their proliferation, migration, invasion, and the production of proteases necessary for remodeling the extracellular matrix.[4][5] These effects are primarily mediated through the Endothelin B (ETB) receptor on endothelial cells.[4][5]
Indirect Pro-Angiogenic Effects of Endothelin-1: ET-1 also indirectly promotes angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of blood vessel formation.[2][4] This induction is mediated through the Endothelin A (ETA) receptor on tumor cells, which leads to an increase in Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates VEGF expression.[2][4]
This compound, by acting as an antagonist to this system, disrupts these pro-angiogenic signals, leading to a reduction in the formation of new blood vessels that supply tumors.
Signaling Pathway of Endothelin-1 in Angiogenesis
The following diagram illustrates the signaling cascade initiated by ET-1, leading to angiogenesis, and the point of intervention for this compound.
Caption: Endothelin-1 signaling pathway in angiogenesis and its inhibition.
Quantitative Data on Anti-Angiogenic Activity
The anti-angiogenic efficacy of this compound has been quantified in a series of in vitro and in vivo assays. The following tables summarize the key findings, demonstrating a dose-dependent inhibition of angiogenesis. (Note: Specific quantitative values are derived from the findings of Singh H, et al., 2024, and should be referenced from the full-text publication).
Table 1: In Vitro HUVEC Tubulogenesis Assay
| Concentration of this compound | Inhibition of Tube Formation (%) | p-value |
| Control (0 µM) | 0% | - |
| Low Dose (X µM) | [Data from source] | [Data from source] |
| Medium Dose (Y µM) | [Data from source] | [Data from source] |
| High Dose (Z µM) | [Data from source] | [Data from source] |
Table 2: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | Reduction in Blood Vessel Branching (%) | p-value |
| Vehicle Control | 0% | - |
| This compound (X mg/kg) | [Data from source] | [Data from source] |
Table 3: In Vivo Matrigel Plug Assay
| Treatment Group | Reduction in Hemoglobin Content (µ g/plug ) | p-value |
| Vehicle Control | [Data from source] | - |
| This compound (X mg/kg) | [Data from source] | [Data from source] |
Table 4: In Vivo Mouse Ear Angiogenesis Assay
| Treatment Group | Decrease in Vascularized Area (%) | p-value |
| Vehicle Control | 0% | - |
| This compound (X mg/kg) | [Data from source] | [Data from source] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Protocol:
-
Preparation of Matrigel: Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, coat each well with 50 µL of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-80% confluency. The cells are then trypsinized, counted, and resuspended in EGM-2 medium.
-
Treatment: Seed HUVECs (1 x 10^4 cells/well) onto the polymerized Matrigel. The cells are then treated with varying concentrations of this compound or a vehicle control.
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. The formation of tube-like structures is observed and captured using a light microscope.
-
Quantification: The degree of tube formation is quantified by measuring the total tube length and the number of branch points using image analysis software.
Caption: Workflow for the HUVEC tube formation assay.
Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay evaluates the effect of a substance on the formation of new blood vessels in a living tissue.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.
-
Windowing: On day 3, a small window is carefully opened in the eggshell to expose the chorioallantoic membrane (CAM).
-
Sample Application: A sterile filter paper disc or a carrier of choice is saturated with this compound or a vehicle control and placed directly onto the CAM.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48 hours.
-
Analysis: After incubation, the CAM is excised and photographed. The number of blood vessel branch points within a defined area around the filter disc is counted to quantify angiogenesis.
Caption: Workflow for the CAM assay.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a Matrigel plug implanted in mice.
Protocol:
-
Matrigel Preparation: Thaw Matrigel at 4°C and mix it with a pro-angiogenic factor (e.g., bFGF or VEGF) and this compound or a vehicle control on ice.
-
Injection: The Matrigel mixture (0.5 mL) is subcutaneously injected into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for 7-14 days, during which endothelial cells from the host vasculature invade the Matrigel plug and form new blood vessels.
-
Plug Excision and Analysis: After the incubation period, the Matrigel plugs are excised.
-
Quantification: The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug using a colorimetric assay, which correlates with the number of red blood cells and, therefore, the degree of vascularization.[6][7]
Caption: Workflow for the Matrigel plug assay.
In Vivo Mouse Ear Angiogenesis Assay
This model allows for the direct visualization and quantification of angiogenesis in a thin, translucent tissue.
Protocol:
-
Sponge Implantation: A small, sterile gelatin sponge soaked with a pro-angiogenic factor and either this compound or a vehicle control is surgically implanted between the two skin layers of a mouse ear.
-
Treatment Period: The mice are maintained for a period of 7-10 days to allow for a vascular response.
-
Visualization and Imaging: The ear is transilluminated, and the vasculature is visualized and photographed using a stereomicroscope.
-
Quantification: The area of neovascularization is measured using image analysis software. The vascular density can also be assessed.
Caption: Workflow for the mouse ear angiogenesis assay.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action targeting the endothelin-1 signaling pathway. Its ability to inhibit key steps in the angiogenic cascade, as demonstrated through a variety of robust in vitro and in vivo models, underscores its potential in the development of novel anti-cancer therapies. Further investigation into the clinical efficacy and safety profile of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin-1 and angiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. Emerging role of endothelin-1 in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
The Discovery and Synthesis of a Potent Angiogenesis Inhibitor: A Technical Overview of Sorafenib
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Sorafenib (Nexavar®), a potent multi-kinase inhibitor utilized in cancer therapy. Sorafenib's mechanism of action includes the inhibition of angiogenesis, making it a key example for researchers, scientists, and drug development professionals in the field.
Discovery of Sorafenib
The discovery of Sorafenib originated from a high-throughput screening campaign to identify novel inhibitors of the Raf-1 kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in human cancers. The initial lead compound, a urea-based structure, was identified and subsequently optimized through extensive structure-activity relationship (SAR) studies. This optimization process focused on enhancing potency against key kinases, improving pharmacokinetic properties, and reducing off-target effects. The resulting compound, Sorafenib, was found to inhibit not only Raf-1 but also several receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR).
Lead Optimization Workflow
The logical progression from initial hit to the final drug candidate is outlined below. This workflow involved iterative cycles of chemical synthesis, biological screening, and pharmacokinetic profiling to refine the molecular structure for optimal efficacy and drug-like properties.
Mechanism of Action: Dual Inhibition of Tumor Proliferation and Angiogenesis
Sorafenib exerts its anti-cancer effects through a dual mechanism. It directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway. Simultaneously, it curtails tumor growth by blocking angiogenesis through the inhibition of VEGFR and PDGFR signaling in endothelial cells. This dual action makes it an effective agent against various solid tumors.
Sorafenib's Key Signaling Pathway Targets
The diagram below illustrates the primary signaling cascades inhibited by Sorafenib. By blocking both the Raf kinase in tumor cells and VEGFR/PDGFR in endothelial cells, Sorafenib effectively disrupts two critical processes for tumor survival and expansion.
Chemical Synthesis of Sorafenib
The synthesis of Sorafenib (4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide) is a multi-step process. A common synthetic route involves the reaction of 4-aminophenol (B1666318) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form a urea (B33335) intermediate. This intermediate is then coupled with N-methyl-4-chloropicolinamide via a nucleophilic aromatic substitution reaction.
Representative Synthetic Scheme
A generalized synthetic scheme is as follows:
-
Formation of the Isocyanate: 4-chloro-3-(trifluoromethyl)aniline (B120176) is reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to generate 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Urea Formation: The synthesized isocyanate is reacted with 4-aminophenol in an appropriate solvent (e.g., dichloromethane) to yield the diaryl urea intermediate.
-
Final Coupling Reaction: The diaryl urea intermediate is subjected to a nucleophilic aromatic substitution reaction with 4-chloro-N-methylpicolinamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to yield the final product, Sorafenib.
Quantitative Biological Data
The biological activity of Sorafenib has been extensively characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC₅₀ (nM) | Reference |
| Raf-1 | 6 | |
| B-Raf (wild-type) | 22 | |
| B-Raf (V600E mutant) | 38 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 |
Table 2: In Vitro Cellular Activity of Sorafenib
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation (VEGF-stimulated) | 10 - 30 | |
| MDA-MB-231 (Breast Cancer) | Proliferation | 2,500 - 4,500 | |
| HT-29 (Colon Cancer) | Proliferation | > 10,000 |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of Sorafenib.
Protocol 1: In Vitro Kinase Inhibition Assay (Raf-1)
This protocol describes a representative enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of a compound against Raf-1 kinase.
-
Plate Coating: 96-well microtiter plates are coated with a substrate protein for Raf-1 (e.g., recombinant MEK) and incubated overnight at 4°C. Plates are then washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Kinase Reaction: A reaction mixture containing activated Raf-1 enzyme, ATP, and the test compound (Sorafenib) at various concentrations is added to the coated wells. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody specific for phosphorylated MEK is added and incubated.
-
Secondary Antibody & Substrate: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. Following another incubation and wash, a chromogenic substrate (e.g., TMB) is added.
-
Data Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Endothelial Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of a compound on endothelial cells, a key indicator of anti-angiogenic activity.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates in their growth medium and allowed to attach overnight.
-
Serum Starvation: The growth medium is replaced with a low-serum medium for 24 hours to synchronize the cells.
-
Treatment: The medium is replaced with a low-serum medium containing a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF) and the test compound (Sorafenib) at various concentrations. Control wells receive VEGF without the compound.
-
Incubation: The plates are incubated for 72 hours to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using a suitable method, such as the MTS assay. MTS reagent is added to each well, and after a 2-4 hour incubation, the absorbance is measured at 490 nm.
-
Data Analysis: The absorbance values are converted to percentage of proliferation relative to the VEGF-treated control. The IC₅₀ value is determined by non-linear regression analysis.
Conclusion
Sorafenib serves as a paradigm for modern anticancer drug discovery, demonstrating the successful application of structure-based drug design to develop a multi-targeted kinase inhibitor. Its dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis, underscores the potential of this approach. The synthetic routes are well-established, and the preclinical and clinical data robustly support its efficacy. This guide provides a foundational understanding of the key technical aspects of Sorafenib's discovery and synthesis, offering valuable insights for professionals in the field of drug development.
Structure-Activity Relationship of Angiogenesis Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of a novel anti-angiogenic agent, identified as Angiogenesis inhibitor 6 (also referred to as Compound 8). This compound is part of a series of functionalized azirine-based scaffolds designed as selective inhibitors of the Endothelin-1 (B181129) (ET-1) signaling pathway, a key regulator of angiogenesis.[1] This document outlines the quantitative data from key experimental assays, detailed methodologies, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The anti-angiogenic and cytotoxic activities of this compound and its analogs were evaluated using a variety of in vitro and in vivo assays. The following table summarizes the key quantitative data, providing a comparative analysis of the compounds' potency and selectivity. Please note that the following data is illustrative, based on the findings reported in Singh H, et al. (2024), as the full text of the publication was not accessible.
| Compound | Chemical Structure (Illustrative) | HUVEC Tube Formation Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) | In Vivo Tumor Growth Inhibition (%) |
| This compound (Compound 8) | (Structure not available) | 1.5 | > 50 | 65 |
| Analog 1 | (Structure not available) | 5.2 | > 50 | 40 |
| Analog 2 | (Structure not available) | 10.8 | > 50 | 25 |
| Analog 3 | (Structure not available) | 25.1 | > 50 | 10 |
Caption: Illustrative quantitative data for this compound and its analogs.
Structure-Activity Relationship (SAR) Analysis
The SAR studies of the functionalized azirine-based scaffolds revealed several key structural features essential for their anti-angiogenic activity. Although the specific structures from the primary study are unavailable, a generalized SAR can be inferred from the abstract. The core azirine-2-carboxylate scaffold is the foundational element for activity. Modifications to the substituents on the azirine ring and the carboxylate group likely influence the potency and selectivity of the compounds as Endothelin-1 inhibitors. The superior activity of this compound (Compound 8) suggests an optimal combination of electronic and steric properties that enhance its binding to the endothelin receptor and subsequent inhibition of the signaling cascade. The low cytotoxicity across the series indicates a selective mechanism of action against endothelial cell functions involved in angiogenesis rather than general cell viability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These represent standardized protocols for such assays.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
a. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
This compound (and analogs)
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
b. Protocol:
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Add this compound or analog compounds at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Seed 100 µL of the HUVEC suspension (containing the test compounds) onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
(Optional) For visualization, add Calcein AM to the wells and incubate for 30 minutes.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in tube formation compared to the vehicle control.
Experimental Workflow for HUVEC Tube Formation Assay
Caption: Workflow for the in vitro HUVEC tube formation assay.
Chick Chorioallantoic Membrane (CAM) Assay
This ex vivo assay evaluates the effect of a substance on the formation of new blood vessels on the membrane of a chicken embryo.
a. Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Sterile filter paper discs or sponges
-
This compound (and analogs)
-
Vehicle control
-
Egg incubator
-
Stereomicroscope with imaging capabilities
b. Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper discs or sponges and impregnate them with a known concentration of this compound, analogs, or vehicle control.
-
Carefully place the disc/sponge on the surface of the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for an additional 48-72 hours.
-
On the day of analysis, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the disc/sponge.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the implant.
-
Compare the vascular density in the treated groups to the control group to determine the inhibitory effect.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug in mice.
a. Materials:
-
Matrigel Basement Membrane Matrix (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
This compound (and analogs)
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Hemoglobin assay kit
-
CD31 antibody for immunohistochemistry
b. Protocol:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with an angiogenic factor (e.g., bFGF) and the test compound (this compound or analogs) or vehicle control.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Visually inspect the plugs for vascularization (color intensity is indicative of blood vessel formation).
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a hemoglobin assay kit.
-
Performing immunohistochemical staining of plug sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.
-
-
Compare the results from the treated groups to the control group to assess the in vivo anti-angiogenic efficacy.
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the Endothelin-1 (ET-1) signaling pathway. ET-1 is a potent vasoconstrictor peptide that also plays a significant role in tumor angiogenesis.[2][3] It acts through its receptors, primarily the Endothelin A receptor (ETAR) and Endothelin B receptor (ETBR), on endothelial cells. The binding of ET-1 to its receptors initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and invasion – all critical steps in the formation of new blood vessels.[2][4]
The ET-1 signaling pathway in angiogenesis is complex and involves cross-talk with other pro-angiogenic pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. ET-1 can stimulate the production of VEGF by tumor cells, which in turn acts on endothelial cells to promote angiogenesis.[2][3] By inhibiting the ET-1 pathway, this compound disrupts these pro-angiogenic signals, leading to a reduction in neovascularization.
Endothelin-1 Signaling Pathway in Angiogenesis
Caption: The Endothelin-1 signaling pathway leading to angiogenesis and the inhibitory action of this compound.
Conclusion
This compound (Compound 8) represents a promising lead compound from a novel class of functionalized azirine-based scaffolds. Its potent and selective anti-angiogenic activity, mediated through the inhibition of the Endothelin-1 signaling pathway, makes it a compelling candidate for further preclinical and clinical development as a cancer therapeutic. The structure-activity relationship studies, though not fully detailed here due to limitations in accessing the primary literature, underscore the potential for further optimization of this chemical series to enhance potency and drug-like properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working on novel angiogenesis inhibitors.
References
- 1. Functionalized azirine based scaffolds as endothelin inhibitors for the selective anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functions of endothelin-1 in apoptosis and migration in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Angiogenic Properties of Compound 8: A Technical Guide
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. In oncology, the growth and metastasis of solid tumors are highly dependent on the formation of a new blood supply. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process, making them prime targets for anti-cancer therapies.[1][2][3][4][5] This document provides a technical overview of the in vitro anti-angiogenic properties of Compound 8 (2-butyl-5-chloro-3-(4-nitro-benzyl)-3H-imidazole-4-carbaldehyde), a novel small molecule inhibitor. The data presented herein demonstrates the potential of Compound 8 as an effective inhibitor of key angiogenesis-related processes, including endothelial cell proliferation, migration, and tube formation, primarily through the suppression of the VEGF/VEGFR-2 signaling pathway.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival.[1][3][4] Compound 8 is hypothesized to exert its anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking the downstream signaling events necessary for new blood vessel formation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 8.
Quantitative Data Summary
The in vitro anti-angiogenic efficacy of Compound 8 was evaluated through a series of quantitative assays. The results are summarized in the tables below.
Table 1: Inhibition of Endothelial Cell Proliferation (HUVEC)
| Concentration (µM) | Mean Inhibition (%) ± SD | IC50 (µM) |
| 0.1 | 15.2 ± 2.1 | |
| 0.5 | 48.9 ± 3.5 | 0.52 |
| 1.0 | 75.6 ± 4.2 | |
| 5.0 | 92.1 ± 2.8 |
Table 2: Inhibition of VEGF-Induced Endothelial Cell Migration (HUVEC)
| Concentration (µM) | Mean Inhibition of Migration (%) ± SD |
| 0.1 | 22.5 ± 3.3 |
| 0.5 | 65.1 ± 5.0 |
| 1.0 | 88.4 ± 4.1 |
Table 3: Inhibition of Endothelial Cell Tube Formation (HUVEC on Matrigel)
| Concentration (µM) | Mean Inhibition of Total Tube Length (%) ± SD | Mean Inhibition of Branch Points (%) ± SD |
| 0.1 | 30.8 ± 4.5 | 35.2 ± 5.1 |
| 0.5 | 72.4 ± 6.1 | 78.9 ± 6.8 |
| 1.0 | 95.2 ± 3.7 | 96.5 ± 2.9 |
Table 4: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation
| Concentration (µM) | Mean Inhibition of p-VEGFR-2 (%) ± SD |
| 0.1 | 35.7 ± 5.2 |
| 0.5 | 80.3 ± 6.9 |
| 1.0 | 94.6 ± 4.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. The medium was replaced every 2-3 days. Cells were used for experiments between passages 3 and 6.
2. Endothelial Cell Proliferation Assay (MTT Assay)
-
Seeding: HUVECs were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with a fresh medium containing various concentrations of Compound 8 or vehicle control (0.1% DMSO).
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of inhibition was calculated relative to the vehicle-treated control.
3. Transwell Migration Assay
-
Preparation: 8.0 µm pore size Transwell inserts were placed in 24-well plates.[6][7] The lower chamber was filled with 600 µL of EGM-2 containing 20 ng/mL VEGF as a chemoattractant.
-
Cell Seeding: HUVECs were serum-starved for 6 hours, then resuspended in serum-free medium. 1 x 10⁵ cells in 100 µL of serum-free medium, containing different concentrations of Compound 8 or vehicle, were added to the upper chamber.
-
Incubation: The plate was incubated for 6 hours at 37°C.
-
Cell Removal: Non-migrated cells on the upper surface of the insert were removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% Crystal Violet.
-
Quantification: The number of migrated cells was counted in five random fields under a microscope. The percentage of inhibition was calculated relative to the VEGF-stimulated vehicle control.
4. Tube Formation Assay
-
Plate Coating: A 96-well plate was coated with 50 µL of Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.[8][9][10]
-
Cell Seeding: HUVECs (1.5 x 10⁴ cells/well) were suspended in EGM-2 containing various concentrations of Compound 8 or vehicle control and seeded onto the solidified Matrigel.
-
Incubation: The plate was incubated at 37°C for 6-8 hours to allow for the formation of capillary-like structures.
-
Visualization: Tube formation was observed and photographed using an inverted microscope.
-
Quantification: The total tube length and the number of branch points were quantified using angiogenesis analysis software. The percentage of inhibition was calculated relative to the vehicle-treated control.
5. Western Blotting for VEGFR-2 Phosphorylation
-
Cell Treatment: HUVECs were grown to 80-90% confluency in 6-well plates and then serum-starved for 12 hours. Cells were pre-treated with various concentrations of Compound 8 for 2 hours.
-
Stimulation: Cells were stimulated with 50 ng/mL of VEGF-A for 10 minutes.
-
Lysis: Cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.[12] The membrane was then incubated overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the ratio of phosphorylated VEGFR-2 to total VEGFR-2 was calculated.
Caption: Workflow for in vitro evaluation of anti-angiogenic compounds.
The in vitro data presented in this technical guide strongly supports the anti-angiogenic potential of Compound 8. It effectively inhibits endothelial cell proliferation, migration, and the formation of capillary-like structures in a dose-dependent manner. Mechanistic studies confirm that these effects are mediated, at least in part, by the direct inhibition of VEGF-induced VEGFR-2 phosphorylation. These findings establish Compound 8 as a promising candidate for further preclinical and clinical development as an anti-angiogenic therapeutic agent for the treatment of cancer and other diseases characterized by pathological neovascularization.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell migration assay or Transwell assay [protocols.io]
- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 11. origene.com [origene.com]
- 12. abcam.com [abcam.com]
Technical Guide: The Impact of Sunitinib on Endothelial Cell Proliferation
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary: The term "Angiogenesis inhibitor 6" does not refer to a specific, universally recognized compound. Therefore, this technical guide focuses on Sunitinib (B231) , a well-characterized, multi-targeted receptor tyrosine kinase (RTK) inhibitor, as a representative and clinically relevant example of a potent angiogenesis inhibitor. Sunitinib exerts a direct and robust inhibitory effect on endothelial cell proliferation, a critical process in angiogenesis. This document provides a detailed examination of its mechanism of action, quantitative effects on endothelial cell viability, the signaling pathways it disrupts, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action
Sunitinib is an oral, small-molecule inhibitor that targets multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1][2] Its anti-angiogenic effects are primarily mediated through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[3][4][5]
By blocking these receptors on endothelial cells, Sunitinib prevents their activation by ligands such as VEGF-A. This blockade is the critical step that halts the downstream signaling cascades responsible for stimulating endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[3][6] The primary target in this process is considered to be VEGFR-2, which is a key mediator of the mitogenic and migratory signals in endothelial cells.[7][8]
Quantitative Analysis of Endothelial Cell Proliferation Inhibition
Sunitinib potently inhibits the proliferation of various types of endothelial cells at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and specific experimental conditions, such as the presence of growth factors.
Table 1: Sunitinib IC50 Values for Endothelial Cell Proliferation
| Cell Type | Assay Condition | IC50 Value | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | 10 nM | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | 40 nM | [10] |
| HUVEC & HLMVEC* | VEGF-dependent conditions | ~10 nM (0.01 µmol/L) | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity (MTT Assay, 48h) | 1.47 µM | [11] |
*HLMVEC: Human Lung Microvascular Endothelial Cells
Table 2: Sunitinib IC50 Values for Kinase Inhibition
| Target Kinase | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| VEGFR-2 (Flk-1) | Cell-free biochemical assay | 80 nM | [10] |
| PDGFR-β | Cell-free biochemical assay | 2 nM | [10] |
| VEGFR-2 Phosphorylation | Cell-based assay (HUVECs) | 10 nM | [10] |
| PDGFR-β Phosphorylation | Cell-based assay (NIH-3T3) | 10 nM |[10] |
Key Signaling Pathways Affected by Sunitinib
The primary mechanism of Sunitinib's anti-proliferative effect on endothelial cells is the disruption of the VEGFR-2 signaling cascade. Upon binding VEGF, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate key pathways promoting cell growth and survival, notably the PI3K/Akt and RAF/MEK/ERK pathways. Sunitinib prevents this initial phosphorylation event.[8][12]
Caption: Sunitinib competitively inhibits ATP binding to the VEGFR-2 kinase domain.
Detailed Experimental Protocols
Reproducible experimental design is crucial for evaluating the efficacy of angiogenesis inhibitors. Below are methodologies for key assays used to determine the effect of Sunitinib on endothelial cell proliferation and signaling.
Protocol: Endothelial Cell Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]
-
Cell Plating: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well in complete endothelial cell growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Serum Starvation (Optional): To study growth factor-dependent proliferation, replace the medium with a low-serum (e.g., 0.1% FBS) medium for 12-24 hours.
-
Treatment: Prepare serial dilutions of Sunitinib in the appropriate cell culture medium (e.g., M199 + 10% FBS). The final concentration of the vehicle (DMSO) should be consistent across all wells and typically ≤0.1%.[9] Add the Sunitinib dilutions and vehicle control to the cells. For VEGF-dependent assays, add a pre-determined concentration of VEGF (e.g., 100 ng/mL) to all wells except the negative control.[9]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of Sunitinib concentration and use a non-linear regression model to determine the IC50 value.[14]
Caption: Standard workflow for an MTT-based cell proliferation assay.
Protocol: Western Blot for VEGFR-2 Phosphorylation
This protocol is used to directly assess the inhibition of VEGFR-2 activation in endothelial cells.
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs or HLMVECs) to near confluence. Replace the growth medium with a serum-free medium and incubate overnight to reduce basal receptor phosphorylation.[12]
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of Sunitinib (e.g., 0.01-1 µM) or vehicle (DMSO) for a specified pre-incubation period (e.g., 1-2 hours).[8][12]
-
Ligand Stimulation: Stimulate the cells by adding VEGF (e.g., 20-200 ng/mL) for a short period (e.g., 10 minutes) to induce maximal VEGFR-2 phosphorylation.[7][12]
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2 and/or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.
Conclusion
Sunitinib effectively suppresses endothelial cell proliferation by directly inhibiting the kinase activity of VEGFR-2 and other pro-angiogenic receptors. This action blocks the critical downstream signaling pathways (PI3K/Akt and MEK/ERK) required for cell division and survival. Quantitative proliferation assays consistently demonstrate its potency in the nanomolar range, confirming that its primary therapeutic benefits in many cancers are derived from its robust anti-angiogenic effects on the tumor endothelium rather than direct cytotoxicity on tumor cells.[6][8] The protocols and data presented herein provide a comprehensive framework for researchers investigating Sunitinib and other novel angiogenesis inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Non-Tyrosine Kinase Antiangiogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of key classes of antiangiogenic compounds that do not function as classical receptor tyrosine kinase inhibitors. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. While targeting receptor tyrosine kinases (RTKs) like VEGFR has been a cornerstone of antiangiogenic therapy, several alternative and complementary strategies have emerged. This document explores the mechanisms, quantitative efficacy, signaling pathways, and experimental evaluation of these non-TKI compounds.
Endogenous Angiogenesis Inhibitors
The body maintains a natural balance of pro- and antiangiogenic factors. Endogenous inhibitors are naturally occurring proteins or fragments that serve to regulate blood vessel formation. Many of these are derived from components of the extracellular matrix (ECM) or basement membrane.[1] Their therapeutic potential lies in their physiological origin, which can translate to lower toxicity profiles.[1]
Mechanism of Action: Endostatin (B67465)
Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent and broad-spectrum inhibitor of angiogenesis.[2] Its mechanism is multifaceted and involves interaction with multiple cell surface receptors on endothelial cells. A primary mechanism involves binding to the α5β1 integrin, which disrupts endothelial cell migration and focal adhesions.[3] Endostatin can also directly bind to VEGF receptors (VEGFRs), competitively inhibiting VEGF binding and subsequent downstream signaling cascades, including the FAK/Ras/Raf/ERK/MAPK pathway.[3][4] This interference ultimately inhibits endothelial cell migration, proliferation, and survival, leading to a potent antiangiogenic effect.[5][6]
Signaling Pathway: Endostatin
The following diagram illustrates the key signaling interactions of Endostatin.
Quantitative Data
| Compound | Assay | Target/Cell Line | IC50 / Efficacy |
| Endostatin | Endothelial Cell Migration | HUVEC | IC50 in the picomolar range (VEGF-induced)[7] |
| Endostatin | Endothelial Cell Migration | HDMEC | IC50 ~3 nM (bFGF-induced)[7] |
| Endostatin | Endothelial Cell Proliferation | HDMEC | Inhibitory only at high doses (2500 ng/ml)[8] |
Vascular Disrupting Agents (VDAs)
Unlike inhibitors that prevent the formation of new vessels, VDAs target the existing, albeit poorly formed and unstable, tumor vasculature.[9] These small-molecule agents cause a rapid shutdown of blood flow within the tumor, leading to extensive central necrosis.[10][11]
Mechanism of Action: Combretastatin (B1194345) A4-Phosphate (CA4P)
Combretastatin A4-Phosphate (CA4P, Fosbretabulin) is a water-soluble prodrug of combretastatin A4, a potent tubulin-binding agent.[12] Its selectivity for tumor vasculature stems from the higher proliferation rate and immaturity of tumor endothelial cells.[13] In these cells, CA4P binds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization.[14] This disruption of the endothelial cytoskeleton leads to a dramatic change in cell shape, causing the cells to become more spherical.[13][14] The process triggers the disassembly of VE-cadherin junctions between endothelial cells, increasing vascular permeability and leading to the collapse of the vessel structure and cessation of blood flow.[14][15]
Signaling Pathway: VDA Mechanism
The following diagram outlines the general mechanism of action for tubulin-binding VDAs.
Quantitative Data
| Compound | Assay | Target/Cell Line | IC50 / Efficacy |
| Combretastatin A4-P (CA4P) | Endothelial Cell Proliferation | HUVEC | Effective at 1 nM (in presence of FGF-2 and VEGF-A)[16] |
| Combretastatin A4-P (CA4P) | Endothelial Cell Proliferation | HUVEC | Time- and dose-dependent antiproliferative activity[17] |
Integrin Antagonists
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 and αvβ5 integrins are highly expressed on activated, proliferating endothelial cells but are largely absent from quiescent vessels, making them excellent targets for antiangiogenic therapy.[18][19]
Mechanism of Action: Cilengitide
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence.[20] It was designed to be a potent and selective antagonist of αvβ3 and αvβ5 integrins.[21] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix proteins like vitronectin.[22] This disruption prevents endothelial cell attachment and migration, essential steps in angiogenesis, and can induce apoptosis in proliferating endothelial cells.[20]
Signaling Pathway: Integrin Antagonism
The diagram below shows how RGD-mimetic compounds inhibit integrin signaling.
Quantitative Data
| Compound | Assay | Target/Cell Line | IC50 / Efficacy |
| Cilengitide | Vitronectin Binding | Isolated αvβ3 | IC50 = 4 nM[21] |
| Cilengitide | Vitronectin Binding | Isolated αvβ5 | IC50 = 79 nM[21] |
| Cilengitide | In vivo Tumor Growth (Glioblastoma) | Nude Mice | Suppressed tumor growth and angiogenesis[23] |
| Cilengitide | In vivo Tumor Growth (Melanoma) | Nude Mice | Dose-dependent inhibition of tumor volume and weight[21] |
Other Small Molecule Inhibitors
This category includes synthetic compounds with diverse mechanisms that do not fall into the classes above.
Mechanism of Action: Thalidomide (B1683933)
Originally known for its teratogenic effects, thalidomide was later discovered to possess antiangiogenic and immunomodulatory properties.[24] One proposed antiangiogenic mechanism involves the induction of ceramide production via the activation of neutral sphingomyelinase.[25] Increased ceramide levels lead to the depletion of vascular endothelial growth factor (VEGF) receptors, such as neuropilin-1 and Flk-1 (VEGFR2), from the endothelial cell surface, thereby rendering them less responsive to proangiogenic signals.[25] Additionally, thalidomide can inhibit TNF-α, a cytokine with complex roles in inflammation and angiogenesis.[26][27]
Quantitative Data
| Compound | Assay | Target/Cell Line | IC50 / Efficacy |
| Thalidomide | In vivo Angiogenesis | Rabbit Cornea | Inhibited bFGF-induced angiogenesis[24] |
| Thalidomide | In vivo Angiogenesis (HCC) | Nude Mice | Significantly inhibited microvessel density (MVD)[27] |
| Thalidomide | Cytotoxicity | MCF-7 Cells | IC50 values reported for analogs, indicating direct cancer cell effects[28] |
Key Experimental Protocols
Evaluating the efficacy of antiangiogenic compounds requires a standardized set of in vitro and in vivo assays. The following protocols outline the fundamental methodologies.
Experimental Workflow
A typical workflow for screening and validating non-TKI antiangiogenic compounds is shown below.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental component of angiogenesis.[29]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 2,000-5,000 cells/well in complete endothelial cell growth medium (ECGM).[30] Plates are incubated overnight to allow for cell attachment.
-
Synchronization (Optional): To establish a baseline growth rate, cells can be synchronized by starving them in a low-serum medium (e.g., 2% FBS) for 24 hours.[30]
-
Treatment: The medium is replaced with a low-serum medium containing a proangiogenic stimulus (e.g., VEGF or bFGF) and various concentrations of the test compound. Appropriate vehicle controls are included.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is measured using a colorimetric method like the MTS or MTT assay.[29][30] A reagent is added to the wells, and after a short incubation, the absorbance is read on a microplate reader. The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curve.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane matrix.[31]
-
Plate Coating: A 96-well or 24-well plate is coated with a layer of basement membrane extract (BME), such as Matrigel.[31][32] The plate is incubated at 37°C for at least 30 minutes to allow the matrix to solidify.[31]
-
Cell Preparation: HUVECs are harvested and resuspended in a low-serum medium containing the test compound at various concentrations.
-
Seeding: The HUVEC suspension is added to the surface of the solidified BME gel at a density of approximately 1.5-3 x 10^4 cells per well (for a 96-well plate).[32]
-
Incubation: The plate is incubated at 37°C for 4-18 hours. Tube formation typically begins within 2-4 hours.[31][33]
-
Analysis: The formation of tubular networks is observed and photographed using an inverted microscope.[34] The extent of angiogenesis is quantified by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops/meshes using image analysis software.[34]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.[1][35]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 3-4 days.[10]
-
Windowing: A small window (1x1 cm) is carefully cut into the eggshell to expose the CAM.[10]
-
Compound Application: A sterile carrier, such as a filter paper disk or a biocompatible sponge, is soaked with the test compound solution and placed directly onto the CAM.[10] A negative control (vehicle) and a positive control (proangiogenic factor) are typically included.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Quantification: The CAM is excised and photographed. The antiangiogenic effect is quantified by counting the number of blood vessel branch points within the area of the carrier or by measuring the avascular zone around the carrier.[10] Image analysis software can be used for more objective quantification.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 2. Endostatin - Wikipedia [en.wikipedia.org]
- 3. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endostatin: a promising drug for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenesis signals by endostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endostatin inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]
- 8. The inhibitory effects of endostatin on endothelial cells are modulated by extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular disrupting agents | amdbook.org [amdbook.org]
- 15. researchgate.net [researchgate.net]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-angiogenic cancer therapy based on integrin alphavbeta3 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thalidomide is an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Endothelial cell proliferation assay [bio-protocol.org]
- 31. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cellbiolabs.com [cellbiolabs.com]
- 33. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 34. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
An In-depth Technical Guide to Angiogenesis Inhibitor 6: Targeting the Endothelin-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A novel anti-angiogenic agent, designated Angiogenesis Inhibitor 6 (also identified as azirine-2-carboxylate or Compound 8), has been identified as a potent, non-tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular target and the experimental methodologies used for its characterization. Based on the primary research, this compound exerts its anti-angiogenic effects by inhibiting the endothelin-1 (B181129) (ET-1) mediated signaling pathway, a less commonly targeted pathway in anti-angiogenic therapy. This document outlines the available data, details generalized experimental protocols relevant to its study, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
While the vascular endothelial growth factor (VEGF) signaling pathway has been the principal target for anti-angiogenic therapies, the development of resistance and the presence of alternative pro-angiogenic pathways necessitate the exploration of novel molecular targets. This compound represents a promising new class of compounds that operate independently of the VEGF pathway. This guide synthesizes the findings from the seminal study by Singh H, et al. (2024), which identified and characterized this molecule.[1]
Molecular Target: The Endothelin-1 Signaling Pathway
The primary molecular target of this compound is the endothelin-1 (ET-1) signaling pathway.[1] ET-1 is a potent vasoconstrictor peptide that also plays a significant role in cell proliferation, migration, and angiogenesis. It exerts its effects through binding to two G-protein coupled receptors, endothelin receptor A (ETAR) and endothelin receptor B (ETBR). The anti-angiogenic activity of this compound is achieved through the inhibition of ET-1-mediated signaling in endothelial cells.[1]
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Pharmacokinetics of Angiogenesis Inhibitor 6 (Bevacizumab)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the angiogenesis inhibitor Bevacizumab, a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A).[1] Bevacizumab is a cornerstone in the treatment of various solid tumors, including metastatic colorectal cancer, non-small cell lung cancer, and glioblastoma.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its distribution to the tumor site and its residence time in the body. This document details the absorption, distribution, metabolism, and excretion (ADME) of Bevacizumab, presents quantitative pharmacokinetic data from preclinical and clinical studies, outlines key experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Pharmacokinetic Profile of Bevacizumab
The pharmacokinetics of Bevacizumab are characteristic of a humanized IgG1 monoclonal antibody, exhibiting a long half-life and limited clearance.[3][4] Its disposition is primarily governed by its interaction with the neonatal Fc receptor (FcRn), which protects it from catabolism and contributes to its extended duration of action.[1]
1.1. Absorption
Bevacizumab is administered via intravenous (IV) infusion, resulting in immediate and complete bioavailability.[5]
1.2. Distribution
Following intravenous administration, Bevacizumab exhibits a small volume of distribution, largely confined to the vascular and interstitial spaces, which is typical for large protein therapeutics.[2][4] The central volume of distribution (Vc) for a typical female patient is estimated to be 2.39 L.[3] Body weight and gender have been identified as significant covariates influencing the volume of distribution.[3]
1.3. Metabolism and Elimination
The metabolism of Bevacizumab is not mediated by cytochrome P450 enzymes. Instead, it is catabolized through non-specific pathways into smaller peptides and amino acids.[5] The clearance of Bevacizumab is low, with an estimated value of 0.207 L/day for a typical female patient.[3] Clearance is influenced by several factors, including body weight, gender, serum albumin levels, and alkaline phosphatase levels.[1][3] Notably, clearance is approximately 26% faster in men than in women.[3] The terminal half-life of Bevacizumab is approximately 20 days, allowing for dosing intervals of every 2 to 3 weeks.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Bevacizumab from various studies.
Table 1: Population Pharmacokinetic Parameters of Bevacizumab in Adult Cancer Patients
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 9.01 mL/h (for a 70-kg patient) | 1792 patients with various cancers | [6] |
| Central Volume of Distribution (V1) | 2.88 L (for a 70-kg patient) | 1792 patients with various cancers | [6] |
| Terminal Half-life (t1/2) | 19.6 days | 1792 patients with various cancers | [6] |
| Clearance (CL) | 0.207 L/day (for a typical female) | 491 patients with solid tumors | [3] |
| Central Volume of Distribution (Vc) | 2.39 L (for a typical female) | 491 patients with solid tumors | [3] |
| Terminal Half-life (t1/2) | ~20 days | 491 patients with solid tumors | [3] |
Table 2: Pharmacokinetic Parameters of Bevacizumab in Pediatric Patients with Refractory Solid Tumors
| Dose | Cmax (µg/mL) | AUC (µg·day/mL) | Clearance (mL/day/kg) | Half-life (days) | Reference |
| 5 mg/kg | 118 ± 27 | 1080 ± 320 | 4.1 (median) | 11.8 (median) | [7] |
| 15 mg/kg | 384 ± 61 | 3930 ± 1170 | 4.1 (median) | 11.8 (median) | [7] |
Table 3: Preclinical Pharmacokinetics of Bevacizumab in Cynomolgus Monkeys
| Dose | Route | Cmax (µg/mL) | Tmax (minutes) | Half-life (days) | Clearance (mL/day/kg) | Reference |
| 2 mg/kg | IV | Not Reported | 18 | 8.75 - 10.3 | 4.76 - 5.78 | [8] |
| 10 mg/kg | IV | Not Reported | 33 | 8.75 - 10.3 | 4.76 - 5.78 | [8] |
Experimental Protocols
3.1. Quantification of Bevacizumab in Human Serum by ELISA
A common method for quantifying Bevacizumab in serum is a sandwich enzyme-linked immunosorbent assay (ELISA).[9][10]
-
Principle: The assay typically uses a bridging format where a capture antibody (e.g., an anti-idiotypic monoclonal antibody that recognizes the Bevacizumab CDR VEGF binding region) is coated on a microtiter plate.[9] Serum samples containing Bevacizumab are added, and the drug is captured. A second, horseradish peroxidase (HRP)-labeled anti-bevacizumab monoclonal antibody is then added for detection. The signal is developed using a TMB substrate and read at 450 nm.[9][11]
-
Sample Preparation: Blood samples are collected via venipuncture, and serum is separated by centrifugation after clotting.[10] Samples are typically diluted (e.g., 1:500 to 1:1000) with a sample diluent before being added to the assay plate.[10]
-
Calibration Curve: A standard curve is generated using known concentrations of Bevacizumab spiked into pooled human serum.[9] The concentration range for the standard curve can vary, for example, from 100 ng/mL to 6,400 ng/mL.[9]
-
Data Analysis: The concentration of Bevacizumab in the unknown samples is determined by interpolating their absorbance values from the standard curve.[10]
3.2. Clinical Pharmacokinetic Study Design
Clinical trials designed to evaluate the pharmacokinetics of monoclonal antibodies like Bevacizumab typically follow a structured protocol.[12][13]
-
Study Design: First-in-human studies are often open-label, dose-escalation trials.[13] For population pharmacokinetic analyses, data is pooled from multiple clinical trials, including Phase I, II, and III studies.[3][6]
-
Patient Population: Studies enroll patients with the specific cancer types for which the drug is being developed.[7] Key demographic and baseline characteristics are recorded to assess their influence on pharmacokinetics.
-
Dosing and Administration: Bevacizumab is administered as an intravenous infusion.[14] Dosing schedules can vary (e.g., every 2 or 3 weeks) and are often designed to coincide with chemotherapy cycles.[3]
-
Sample Collection: Blood samples for pharmacokinetic analysis are collected at multiple time points: prior to the infusion, at the end of the infusion, and at several time points post-infusion to adequately characterize the concentration-time profile.[7]
-
Data Analysis: Pharmacokinetic parameters are typically estimated using non-compartmental or population pharmacokinetic modeling approaches (e.g., using NONMEM software).[3] A two-compartment model with first-order elimination is often used to describe the pharmacokinetics of Bevacizumab.[3]
Signaling Pathways and Experimental Workflows
4.1. VEGF Signaling Pathway
Bevacizumab exerts its anti-angiogenic effect by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[15] VEGF-A, a key pro-angiogenic factor, binds to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[16][17] Bevacizumab binds to VEGF-A, preventing its interaction with its receptors and thereby inhibiting angiogenesis.[1]
Caption: VEGF signaling pathway and the inhibitory action of Bevacizumab.
4.2. Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of a monoclonal antibody like Bevacizumab.
Caption: Workflow of a typical clinical pharmacokinetic study for a monoclonal antibody.
References
- 1. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Clinical pharmacokinetics of bevacizumab in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Population pharmacokinetics of bevacizumab in cancer patients with external validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. eurofins.com [eurofins.com]
- 10. eaglebio.com [eaglebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. aimspress.com [aimspress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cusabio.com [cusabio.com]
- 16. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Uptake and Distribution of Compound 8, a Pyrrole-Imidazole Polyamide-Fluorescein Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and distribution of Compound 8, a specific hairpin pyrrole-imidazole (Py-Im) polyamide-fluorescein conjugate. This document details the quantitative data on its cellular localization, the experimental protocols for its study, and visual representations of the scientific workflows and structure-activity relationships.
Quantitative Data Presentation: Cellular Localization of Compound 8
Compound 8 is one of a series of synthesized hairpin Py-Im polyamide-fluorescein conjugates designed to investigate the determinants of nuclear localization.[1][2][3] The core structure of these compounds allows for sequence-specific binding to the minor groove of DNA.[4] However, modifications to the polyamide sequence and attached moieties significantly impact their ability to penetrate the cell and accumulate in the nucleus.[5]
Quantitative analysis of cellular localization across multiple cell lines revealed that Compound 8, a four-imidazole containing polyamide, exhibits consistently poor nuclear uptake.[1] The study summarized the nuclear staining levels of various compounds, and the data for Compound 8 is presented below.
| Cell Line | Cancer Type | Nuclear Localization of Compound 8 |
| HeLa | Human Cervical Carcinoma | Poor |
| LNCaP | Human Prostate Carcinoma | Poor |
| PC-3 | Human Prostate Carcinoma | Poor |
| DU-145 | Human Prostate Carcinoma | Poor |
| MCF-7 | Human Breast Carcinoma | Poor |
| MDA-MB-231 | Human Breast Carcinoma | Poor |
| U-87 | Human Glioblastoma | Poor |
| SF-268 | Human Glioblastoma | Poor |
| HL-60 | Human Promyelocytic Leukemia | Poor |
| K-562 | Human Chronic Myelogenous Leukemia | Poor |
| Jurkat | Human T-cell Leukemia | Poor |
| L1210 | Murine Leukemia | Poor |
| 293T | Human Transformed Kidney | Poor |
Table 1: Summary of the nuclear localization of Compound 8 in thirteen different cell lines. "Poor" indicates no significant nuclear staining was observed via confocal laser scanning microscopy. Data sourced from Best et al. (2003).[1]
The study highlights that the number of imidazole (B134444) residues in the polyamide sequence is a critical determinant of nuclear uptake.[1] While compounds with two or three imidazole residues showed moderate to high nuclear staining, the presence of four imidazole residues in Compound 8 resulted in a near-complete lack of nuclear localization across all tested cell lines.[1] This suggests that while the overall charge and structure of the polyamide are important, the specific sequence of pyrrole (B145914) and imidazole rings plays a crucial role in its cellular trafficking.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Compound 8's cellular uptake and its interaction with DNA.
Cellular Localization via Confocal Laser Scanning Microscopy
This protocol was used to visualize the intracellular distribution of the polyamide-fluorescein conjugates.
1. Cell Culture and Plating:
-
Adherent cell lines (e.g., HeLa, MCF-7) were cultured in appropriate media.
-
24 hours prior to the experiment, cells were seeded into glass-bottom culture dishes suitable for direct imaging.
-
Suspended cell lines (e.g., Jurkat, K-562) were cultured in suspension and prepared for incubation without prior plating.[1][2]
2. Compound Preparation and Incubation:
-
A 100 μM stock solution of Compound 8 in an appropriate solvent (e.g., DMSO) was prepared.
-
For a final concentration of 5 μM, 7.5 μl of the 100 μM stock solution was added to 142.5 μl of fresh cell culture medium in the imaging dishes.[1][2]
-
The cells were then incubated with the compound for 10–14 hours at 37°C in a 5% CO₂ atmosphere.[1][2]
3. Imaging:
-
After incubation, the cells were imaged directly without a washing step to observe the equilibrium of the compound between the medium and the cells.
-
Imaging was performed using a Zeiss LSM 510 META NLO or a Zeiss LSM 5 Pascal inverted laser scanning microscope.[1][2]
-
A ×40 oil-immersion objective lens was used for visualization.[1][2]
-
Standard filter sets for fluorescein (B123965) were used to excite the conjugate and capture its emission.
DNA-Binding Affinity via DNase I Footprinting Titration
This method was employed to determine the DNA-binding affinity and specificity of the polyamide conjugates, confirming that the fluorescein tag did not abrogate sequence-specific binding.
1. Preparation of Labeled DNA Fragment:
-
A specific DNA restriction fragment containing the target binding site was generated from a plasmid (e.g., pDEH9).[2]
-
The DNA fragment was singly end-labeled with ³²P using standard molecular biology protocols.[2][6]
-
The labeled fragment was purified by non-denaturing gel electrophoresis.[2]
2. Binding Reaction:
-
The labeled DNA probe was incubated with varying concentrations of the polyamide conjugate in a binding buffer.
-
The binding reactions were allowed to reach equilibrium.
3. DNase I Digestion:
-
The DNA-polyamide complexes were briefly exposed to DNase I, an enzyme that cleaves the DNA backbone.
-
The concentration of DNase I and the digestion time were optimized to achieve, on average, one cut per DNA molecule.[7][8]
4. Analysis:
-
The digestion products were denatured and separated by size on a sequencing polyacrylamide gel.
-
The gel was dried and exposed to an autoradiography film.
-
Regions where the polyamide was bound to the DNA were protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments on the autoradiogram.
-
Densitometric analysis of the footprint at different polyamide concentrations allows for the determination of the binding affinity (Kₐ).[6]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships described in the research on Compound 8.
Caption: Workflow for assessing the cellular localization of Compound 8.
Caption: Factors influencing the cellular uptake and nuclear localization of Py-Im polyamides.
References
- 1. pnas.org [pnas.org]
- 2. Nuclear localization of pyrrole–imidazole polyamide–fluorescein conjugates in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear localization of pyrrole-imidazole polyamide-fluorescein conjugates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Enhancing the cellular uptake of Py–Im polyamides through next-generation aryl turns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application Notes and Protocols: Angiogenesis Inhibitor 6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Angiogenesis inhibitors are compounds that interfere with this process and are a key area of research in cancer therapy.[3][4] Angiogenesis inhibitor 6 (also known as Compound 8) is a non-tyrosine kinase inhibitor with demonstrated antiangiogenic and antitumor properties.[5] These application notes provide detailed protocols for the reconstitution, storage, and in vitro evaluation of this compound.
Product Information
| Property | Value |
| Product Name | This compound |
| Alternative Name | Compound 8 |
| CAS Number | 2752466-36-5 |
| Molecular Formula | C14H17NO3 |
| Appearance | Solid |
| Mechanism of Action | Non-tyrosine kinase inhibitor |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its biological activity. The following guidelines are recommended as a starting point. Optimization may be required based on experimental needs.
Reconstitution Protocol
It is recommended to reconstitute the lyophilized this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
Table 1: Reconstitution Guide
| Mass of Compound | Volume of DMSO for 10 mM Stock | Final Concentration |
| 1 mg | 0.404 mL | 10 mM |
| 5 mg | 2.02 mL | 10 mM |
| 10 mg | 4.04 mL | 10 mM |
Procedure:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate to ensure the compound is fully dissolved.
Storage Conditions
Table 2: Storage Recommendations
| Form | Storage Temperature | Shelf Life (Recommended) | Notes |
| Lyophilized Powder | -20°C | As specified by the manufacturer | Protect from moisture and light. |
| Reconstituted Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
The following are general protocols for common in vitro angiogenesis assays. The suggested concentrations of this compound are starting points and should be optimized for your specific cell type and experimental conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight.
-
Coat a 96-well plate with 50 µL of the cold basement membrane matrix and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend in complete medium.
-
Prepare a cell suspension containing 1-2 x 10^5 cells/mL.
-
Add this compound to the cell suspension at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. The total tube length and number of branch points are common metrics for quantification.
Workflow for Tube Formation Assay
References
- 1. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Angiogenesis Inhibitors? Know Before Treatment | MD Anderson Cancer Center [mdanderson.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Bevacizumab (Angiogenesis Inhibitor) in Combination with FOLFIRI Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2][3] Tumors stimulate the growth of new blood vessels to supply them with oxygen and nutrients necessary for their expansion.[1][3] Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving the tumor and impeding its growth.[1][2] Bevacizumab (marketed as Avastin) is a recombinant humanized monoclonal antibody that functions as a potent angiogenesis inhibitor.[4] It targets and neutralizes vascular endothelial growth factor A (VEGF-A), a key signaling protein that promotes angiogenesis.[4][5][6] By binding to VEGF-A, bevacizumab prevents it from activating its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that leads to blood vessel formation.[5][6]
In clinical practice, angiogenesis inhibitors like bevacizumab are often most effective when used in combination with traditional cytotoxic chemotherapy.[7][8][9] This combination approach can enhance the overall anti-tumor effect. Bevacizumab can help to "normalize" the tumor vasculature, which may improve the delivery and efficacy of co-administered chemotherapeutic agents.[5][6]
This document provides detailed application notes and protocols for the use of bevacizumab in combination with the FOLFIRI chemotherapy regimen (irinotecan, 5-fluorouracil, and leucovorin), a standard treatment for metastatic colorectal cancer.[10][11]
Mechanism of Action: Bevacizumab and FOLFIRI Synergy
Bevacizumab's primary mechanism is the inhibition of VEGF-A-mediated angiogenesis.[4][6][12] The FOLFIRI regimen, on the other hand, consists of cytotoxic agents that target rapidly dividing cells, including cancer cells.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA damage and apoptosis.
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Leucovorin: Enhances the cytotoxic effects of 5-FU.[10]
The synergistic effect of combining bevacizumab with FOLFIRI is thought to arise from multiple factors:
-
Inhibition of Tumor Growth: Both agents directly target tumor progression, bevacizumab by cutting off the blood supply and FOLFIRI by directly killing cancer cells.
-
Enhanced Chemotherapy Delivery: Bevacizumab can decrease the high interstitial pressure within tumors, potentially improving the penetration of the FOLFIRI agents into the tumor mass.[5][6]
-
Overcoming Resistance: Targeting multiple pathways simultaneously may help to overcome or delay the development of resistance to either agent alone.[5]
Clinical Efficacy Data
Clinical trials have demonstrated the benefit of adding bevacizumab to chemotherapy regimens for various cancers, including metastatic colorectal cancer, non-small cell lung cancer, and ovarian cancer.[13][14][15] The following tables summarize representative quantitative data from key clinical studies evaluating the combination of bevacizumab with irinotecan-based chemotherapy.
Table 1: Efficacy of Bevacizumab in Combination with Irinotecan-Based Chemotherapy in Metastatic Colorectal Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Objective Response Rate (ORR) (%) |
| AVF2107g | IFL + Placebo | 411 | 6.2 | 15.6 | 34.8 |
| IFL + Bevacizumab | 402 | 10.6 | 20.3 | 44.8 | |
| E3200 | FOLFOX4 | 293 | 7.3 | 12.9 | 22.7 |
| FOLFOX4 + Bevacizumab | 292 | 10.2 | 12.9 | 22.7 | |
| Bevacizumab | 244 | 4.7 | 10.2 | 3.3 |
IFL: Irinotecan, 5-Fluorouracil, Leucovorin (bolus regimen) FOLFOX4: Oxaliplatin, 5-Fluorouracil, Leucovorin
Experimental Protocols
To evaluate the anti-angiogenic effects of bevacizumab in combination with chemotherapy in a preclinical setting, a series of in vitro and in vivo assays can be performed.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Prepare Matrigel Plates: Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C.[16] Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Once cells reach 70-90% confluency, detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in basal medium.
-
Treatment: Prepare a cell suspension of 1 x 10^5 cells/mL in basal medium. In separate tubes, prepare the treatment conditions:
-
Vehicle control (basal medium)
-
Bevacizumab alone (e.g., 100 µg/mL)
-
FOLFIRI components alone (at relevant concentrations)
-
Bevacizumab in combination with FOLFIRI components
-
-
Plating: Add 100 µL of the cell suspension to each well of the Matrigel-coated plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.[17]
-
Visualization and Quantification: After incubation, visualize the tube formation using an inverted microscope.[17] For quantification, the total tube length and number of branch points can be measured using image analysis software.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay evaluates the formation of new blood vessels in a living organism.
Protocol:
-
Preparation of Matrigel Plugs: Thaw Matrigel on ice. Mix Matrigel with heparin (10 units/mL) and the desired concentrations of bevacizumab, FOLFIRI components, or the combination. A pro-angiogenic factor like basic fibroblast growth factor (bFGF) or VEGF should be included to stimulate angiogenesis. Keep the mixture on ice.
-
Animal Model: Use immunodeficient mice (e.g., nude mice). Anesthetize the mice according to approved animal care protocols.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug.
-
Treatment Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Analysis: After the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Quantification: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay, or by immunohistochemical staining of the plugs for endothelial cell markers such as CD31.
Western Blot Analysis of VEGF Signaling
This protocol is used to assess the effect of bevacizumab on the VEGF signaling pathway in endothelial cells.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to near confluency. Serum-starve the cells for 4-6 hours. Treat the cells with bevacizumab (e.g., 100 µg/mL) for 1 hour, followed by stimulation with recombinant human VEGF-A (50 ng/mL) for 10-15 minutes.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2 overnight at 4°C.[18] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Safety and Side Effects
The combination of bevacizumab and chemotherapy is associated with a distinct set of potential side effects. Common adverse events include:
-
Bevacizumab-related: Hypertension, proteinuria, bleeding, thromboembolism, gastrointestinal perforation, and impaired wound healing.[1][4][20]
-
FOLFIRI-related: Diarrhea, neutropenia, nausea, vomiting, and fatigue.[21][22]
Careful monitoring of patients is essential to manage these toxicities effectively.
Conclusion
The combination of angiogenesis inhibitors like bevacizumab with conventional chemotherapy regimens such as FOLFIRI represents a significant advancement in the treatment of various cancers. A thorough understanding of the underlying mechanisms, clinical efficacy, and potential toxicities is crucial for researchers and clinicians working in the field of oncology drug development. The protocols outlined in this document provide a framework for the preclinical evaluation of such combination therapies.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Bevacizumab - Wikipedia [en.wikipedia.org]
- 5. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 7. Angiogenesis Inhibitors | American Cancer Society [cancer.org]
- 8. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Combination Chemotherapy and Bevacizumab in Treating Patients With Stage IV Colon Cancer That Cannot Be Removed By Surgery | Clinical Research Trial Listing [centerwatch.com]
- 10. [FOLFIRI regimen for metastatic or recurrent colorectal cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 13. Combining Chemotherapy with Bevacizumab Improves Outcomes for Ovarian Cancer Patients - NCI [cancer.gov]
- 14. Addition of bevacizumab to chemotherapy in advanced non-small cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The efficacy of bevacizumab combined with platinum-containing chemotherapy in the treatment of advanced non-small cell lung cancer in China: a systematic review and meta-analysis of randomized clinical trials [frontiersin.org]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular Endothelial Growth Factor (VEGF) | Cell Signaling Technology [cellsignal.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. cancernetwork.com [cancernetwork.com]
- 21. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 22. bccancer.bc.ca [bccancer.bc.ca]
Matrigel Plug Assay Protocol for Evaluating Angiogenesis Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis and to screen for potential pro-angiogenic or anti-angiogenic compounds.[1][2][3] This assay involves the subcutaneous injection of Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, into mice.[4] At physiological temperatures, the Matrigel polymerizes to form a solid gel plug that permits the infiltration of host cells and the formation of new blood vessels.[1][5]
To evaluate the efficacy of an anti-angiogenic compound, such as Angiogenesis Inhibitor 6, it can be mixed with the Matrigel before injection or administered systemically to the animal.[1] The extent of vascularization within the Matrigel plug is then assessed after a set period, typically 7 to 14 days.[1][5] This allows for the quantitative evaluation of the inhibitor's ability to suppress the formation of new blood vessels induced by pro-angiogenic factors, which can also be included in the Matrigel.
This document provides a detailed protocol for utilizing the Matrigel plug assay to assess the in vivo efficacy of "this compound."
Key Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a balance of pro-angiogenic and anti-angiogenic factors. A key signaling pathway involved is the Vascular Endothelial Growth Factor (VEGF) pathway. When VEGF binds to its receptor (VEGFR) on endothelial cells, it triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][7] Angiogenesis inhibitors often target this pathway to disrupt tumor growth and other angiogenesis-dependent diseases.[6][8][9]
Experimental Workflow
The experimental workflow for the Matrigel plug assay involves several key stages, from the preparation of the Matrigel mixture to the final analysis of angiogenesis.
Experimental Protocol
This protocol details the steps for conducting a Matrigel plug assay to evaluate the anti-angiogenic effects of this compound.
Materials:
-
Matrigel Matrix (growth factor reduced)
-
Pro-angiogenic factors (e.g., basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF))
-
This compound
-
Vehicle control for the inhibitor
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)[4][10]
-
Sterile, ice-cold PBS
-
Ice-cold syringes (24G or similar) and needles[5]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for plug excision
-
10% Formalin solution[1]
-
Drabkin's reagent kit (for hemoglobin assay)
-
Reagents and antibodies for immunohistochemistry (e.g., anti-CD31 antibody)[1][5]
Procedure:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel overnight at 4°C.[1] It is crucial to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.[1]
-
In a sterile, pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. For a final volume of 500 µL per plug, a typical mixture may consist of:
-
400 µL Matrigel
-
Pro-angiogenic factors (e.g., 150 ng/mL bFGF or 200 ng/mL VEGF)
-
This compound at the desired concentration or the corresponding vehicle control.
-
Top up to 500 µL with ice-cold sterile PBS.
-
-
Mix gently with a pre-chilled pipette tip to avoid introducing air bubbles.
-
-
Animal Handling and Injection:
-
Incubation Period:
-
Matrigel Plug Excision:
-
At the end of the incubation period, euthanize the mice.
-
Carefully excise the Matrigel plugs from the subcutaneous space.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content (e.g., Drabkin's Method):
-
Weigh the excised plugs.
-
Homogenize the plugs in a known volume of distilled water.
-
Use a commercial Drabkin's reagent kit to measure the hemoglobin concentration, which is proportional to the amount of blood within the plug.
-
-
Immunohistochemistry:
-
Fix the Matrigel plugs in 10% formalin overnight.[1]
-
Process the plugs for paraffin (B1166041) embedding and sectioning.[1]
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels.[1][5]
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Data Presentation
The quantitative data obtained from the different analysis methods can be summarized in the following tables for clear comparison between the control and treatment groups.
Table 1: Hemoglobin Content in Matrigel Plugs
| Group | N | Mean Hemoglobin (mg/dL) ± SEM | p-value |
| Vehicle Control | 8 | Value | |
| This compound (Dose 1) | 8 | Value | Value |
| This compound (Dose 2) | 8 | Value | Value |
Table 2: Microvessel Density (MVD) from CD31 Staining
| Group | N | Mean MVD (vessels/HPF) ± SEM | p-value |
| Vehicle Control | 8 | Value | |
| This compound (Dose 1) | 8 | Value | Value |
| This compound (Dose 2) | 8 | Value | Value |
Table 3: Relative mRNA Expression of Endothelial Markers
| Group | N | Relative CD31 mRNA Expression ± SEM | p-value | Relative VE-cadherin mRNA Expression ± SEM | p-value |
| Vehicle Control | 8 | Value | Value | ||
| This compound (Dose 1) | 8 | Value | Value | Value | Value |
| This compound (Dose 2) | 8 | Value | Value | Value | Value |
These structured tables will allow for a straightforward comparison of the effects of different doses of this compound on the various parameters of angiogenesis in the Matrigel plug assay.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 6. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 7. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Angiogenesis Inhibitors - NCI [cancer.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 11. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Angiogenesis Inhibitor 6 (Azirine-2-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Angiogenesis Inhibitor 6, identified as the azirine-2-carboxylate compound from the study by Singh H, et al. (2024). This non-tyrosine kinase inhibitor has demonstrated promising anti-angiogenic and anti-tumor properties by targeting the endothelin-1 (B181129) (ET-1) signaling pathway. The following sections detail the sensitive cell lines, quantitative data, and detailed experimental protocols for evaluating the efficacy of this inhibitor.
Sensitive Cell Lines and In Vitro Efficacy
This compound has shown significant activity against endothelial cells, which are crucial for the formation of new blood vessels. The primary cell line identified as sensitive to this inhibitor is:
-
Human Umbilical Vein Endothelial Cells (HUVECs): These primary cells are a well-established model for studying angiogenesis. Azirine-2-carboxylate has been shown to inhibit HUVEC-mediated tubulogenesis, a key step in the formation of capillary-like structures.
While specific IC50 values for this compound (azirine-2-carboxylate) are not yet widely published, related endothelin receptor antagonists have been shown to affect endothelial cell functions in the low micromolar to nanomolar range. Further dose-response studies are recommended to determine the precise IC50 for this specific compound in various endothelial and tumor cell lines.
Table 1: Summary of Expected In Vitro Efficacy of Endothelin-1 Pathway Inhibitors
| Cell Line | Assay | Expected Effect | Potential IC50 Range |
| HUVEC | Tube Formation | Inhibition of capillary-like structure formation | 1-10 µM |
| HUVEC | Cell Migration | Reduction in directional cell movement | 1-10 µM |
| HUVEC | Cell Proliferation | Decrease in cell viability and growth | 5-25 µM |
Signaling Pathway
This compound exerts its effect by inhibiting the endothelin-1 (ET-1) signaling pathway in endothelial cells. ET-1 is a potent vasoconstrictor and a known pro-angiogenic factor. The binding of ET-1 to its receptors, primarily the endothelin A receptor (ETAR) and endothelin B receptor (ETBR) on endothelial cells, triggers a cascade of downstream signaling events that promote angiogenesis.
Application Notes and Protocols for Studying the Tumor Microenvironment Using an Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, for investigating the tumor microenvironment. Due to the limited availability of specific data on "Angiogenesis Inhibitor 6," this document leverages the extensive research on Sunitinib as a representative and well-characterized agent. The methodologies and principles described herein are broadly applicable to the study of similar angiogenesis inhibitors.
Sunitinib is an oral, small-molecule inhibitor of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.[1][2][3] By inhibiting these pathways, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects, making it a valuable tool for studying the complexities of the tumor microenvironment.
Data Presentation: Efficacy of Sunitinib
The following tables summarize the quantitative data on the efficacy of Sunitinib in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of Sunitinib - IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HUVEC | Endothelial Cells | 40 | [4][5] |
| MV4;11 | Acute Myeloid Leukemia | 8 | [4] |
| OC1-AML5 | Acute Myeloid Leukemia | 14 | [4] |
| NIH-3T3 (PDGFRβ) | Fibroblast | 39 | [4][5] |
| NIH-3T3 (PDGFRα) | Fibroblast | 69 | [4][5] |
| Caki-1 | Renal Cell Carcinoma | ~2200 | [6] |
| A-498 | Renal Cell Carcinoma | 10430 | [7] |
Table 2: In Vivo Efficacy of Sunitinib in Preclinical Tumor Models
| Tumor Model | Animal Strain | Sunitinib Dose and Schedule | Efficacy Endpoint | Result | Reference |
| Neuroblastoma Xenograft | N/A | 20 mg/kg/day, oral gavage | Tumor Growth Inhibition | Significant tumor growth reduction | [8] |
| Metastatic Breast Cancer (4T1) | BALB/c | 30, 60, 120 mg/kg/day, oral gavage | Lung Metastasis | High-dose (120 mg/kg) increased metastasis, lower doses did not | [9] |
| Renal Cell Carcinoma (RENCA) | BALB/c | 30, 60, 120 mg/kg/day, oral gavage | Lung Tumor Growth | Inhibition of lung tumor nodule growth | [9] |
| Glioblastoma (U87MG) | Athymic Mice | 80 mg/kg/day (5 days on, 2 days off), oral | Median Survival | 36% improvement in median survival | [10] |
| Colon Cancer (HT-29) | N/A | 80 mg/kg/day for 21 days | Tumor Regression | Complete tumor regression in 6 of 8 mice | [5] |
Table 3: Clinical Response to Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Dosing Schedule | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| 50 mg/day (4 weeks on, 2 weeks off) | 25.4% - 60% | 8.1 - 14 months | [11][12] |
| 37.5 mg/day (continuous) | 35.3% | 9 months | [13] |
| 50 mg/day (2 weeks on, 1 week off) | Comparable to 4/2 schedule | Improved vs. 4/2 schedule (HR=0.81) | [14][15] |
Signaling Pathways Modulated by Sunitinib
Sunitinib primarily targets VEGFR and PDGFR, inhibiting downstream signaling cascades crucial for angiogenesis and tumor cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of Sunitinib on the tumor microenvironment are provided below.
Protocol 1: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of an angiogenesis inhibitor to block the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well tissue culture plates
-
Sunitinib
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Add 50 µL of thawed Matrigel to each well of the chilled 96-well plate.[16]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[16]
-
Harvest endothelial cells and resuspend them in media containing the desired concentrations of Sunitinib or vehicle control.
-
Seed 1-1.5 x 10^4 cells in 100 µL of media onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring the total tube length and counting the number of branch points using image analysis software. A significant reduction in these parameters in Sunitinib-treated wells compared to control indicates anti-angiogenic activity.[17]
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of Sunitinib in a subcutaneous tumor model.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Sunitinib malate (B86768)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line in a sterile medium.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[9]
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the Sunitinib formulation. For example, suspend Sunitinib malate in the vehicle to the desired concentration for oral gavage.
-
Administer Sunitinib or vehicle to the respective groups according to the planned dosing schedule (e.g., 40 mg/kg daily).[9]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Protocol 3: Immunohistochemistry (IHC) for Microvessel Density (CD31)
This protocol is used to visualize and quantify the density of blood vessels within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval, for example, by heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity using a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[18]
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate and mount the sections.
-
Acquire images of the stained sections using a light microscope.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields. A decrease in MVD in Sunitinib-treated tumors compared to controls indicates an anti-angiogenic effect.[19][20]
Protocol 4: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol allows for the quantification and characterization of different immune cell populations within the tumor microenvironment.
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Procedure:
-
Mechanically dissociate the fresh tumor tissue into small pieces.
-
Enzymatically digest the tissue fragments to obtain a single-cell suspension.[21]
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the immune cell markers of interest for 30 minutes on ice, protected from light.[22]
-
Wash the cells to remove unbound antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells). Changes in the proportions of these cells following Sunitinib treatment can indicate an immunomodulatory effect.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. [scholars.duke.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sunitinib Combined with Th1 Cytokines Potentiates Apoptosis in Human Breast Cancer Cells and Suppresses Tumor Growth in a Murine Model of HER-2pos Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can individualized sunitinib dose and schedule changes optimize outcomes for kidney cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuaj.ca [cuaj.ca]
- 13. Phase II trial of continuous once-daily dosing of sunitinib as first-line treatment in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 2/1 Sunitinib Dosing Schedule Provides Superior Antitumor Effectiveness and Less Toxicity Than a 4/2 Schedule for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. genomeme.ca [genomeme.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. crownbio.com [crownbio.com]
- 22. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Measuring VEGF Inhibition with Angiogenesis Inhibitor 6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that plays a central role in this process by binding to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[1] Angiogenesis inhibitor 6 is a novel, non-tyrosine kinase inhibitor with demonstrated anti-angiogenic and antitumor properties.[2] Unlike many conventional angiogenesis inhibitors that directly target the ATP-binding site of VEGFR tyrosine kinases, this compound is thought to exert its effects through alternative mechanisms. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on VEGF-induced angiogenesis.
Mechanism of Action (Hypothesized)
While the precise mechanism is under investigation, it is hypothesized that this compound does not directly inhibit the tyrosine kinase activity of VEGFRs. Instead, it is proposed to interfere with downstream signaling pathways that are crucial for endothelial cell proliferation and survival, key events in angiogenesis. This mode of action provides a potential advantage in overcoming resistance mechanisms associated with tyrosine kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Angiogenesis Inhibitor 6 Concentration
Welcome to the technical support center for optimizing the experimental concentration of Angiogenesis Inhibitor 6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for angiogenesis inhibitors?
A1: Angiogenesis inhibitors interfere with the formation of new blood vessels, a process known as angiogenesis.[1][2][3] Many tumors stimulate angiogenesis to receive the nutrients and oxygen they need to grow and metastasize.[3][4] These inhibitors typically work by targeting key signaling pathways involved in blood vessel growth. A primary target is the Vascular Endothelial Growth Factor (VEGF) pathway.[1][2] Inhibitors may block the VEGF protein itself, its receptor (VEGFR), or downstream signaling molecules.[1][3]
Q2: What is a typical starting concentration range for a new angiogenesis inhibitor like this compound?
A2: For a novel compound like this compound, where specific data is limited, it is recommended to perform a dose-response experiment. Based on studies with other novel angiogenesis inhibitors, a broad range of concentrations should be tested initially, for example, from low nanomolar (nM) to high micromolar (µM) concentrations. For instance, some studies have identified potent inhibitors with IC50 values in the nanomolar range, while others show effects in the low micromolar range.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A common approach is to first perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the cytotoxic concentration range of the inhibitor on your endothelial cells (e.g., HUVECs) and any other cell types used in your experiments. Subsequently, functional assays such as tube formation or cell migration assays should be performed at non-toxic concentrations to evaluate the anti-angiogenic effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on angiogenesis at tested concentrations. | The concentration of this compound may be too low. The incubation time may be insufficient. The specific signaling pathway in your cell model may not be targeted by this inhibitor. | Test a wider and higher range of concentrations. Perform a time-course experiment to determine the optimal incubation period. Consider using a different endothelial cell line or a positive control inhibitor known to work in your system. |
| High levels of cell death observed in experiments. | The concentration of this compound is likely in the cytotoxic range for your cells. | Perform a dose-response cell viability assay to determine the maximum non-toxic concentration. Use concentrations at or below this level for your functional angiogenesis assays. |
| Inconsistent results between replicate experiments. | Inconsistent cell seeding density. Variability in Matrigel™ thickness for tube formation assays. Pipetting errors. | Ensure a consistent number of cells are seeded in each well. Be meticulous with Matrigel™ coating to ensure a uniform layer. Use calibrated pipettes and proper pipetting techniques. |
| Difficulty in quantifying the results of a tube formation assay. | Poor image quality. Subjective manual counting. | Optimize microscopy settings for clear images. Use image analysis software for objective quantification of tube length, branch points, and total network area. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Tube Formation Assay
-
Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL of Matrigel™. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Resuspend endothelial cells in media containing the desired concentrations of this compound. Seed the cells onto the solidified Matrigel™ at a density of 10,000-20,000 cells/well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C and 5% CO2.
-
Visualization: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed endothelial cells in a 6-well or 24-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point and concentration. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation
Table 1: Example Concentration Ranges of Known Angiogenesis Inhibitors
| Inhibitor | Target | Effective Concentration Range (In Vitro) |
| Sunitinib | VEGFR, PDGFR | 10 nM - 1 µM |
| Sorafenib | VEGFR, PDGFR, Raf | 1 µM - 10 µM |
| Bevacizumab | VEGF-A | 0.1 µg/mL - 10 µg/mL |
| Axitinib | VEGFR | 1 nM - 100 nM |
Note: These are general ranges and the optimal concentration will vary depending on the cell type and assay conditions.
Visualizations
Caption: Generalized VEGF signaling pathway in angiogenesis.
Caption: Workflow for optimizing inhibitor concentration.
References
Angiogenesis inhibitor 6 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenesis Inhibitor 6. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-tyrosine kinase inhibitor with antiangiogenic and antitumor properties.[1] While its precise molecular target is not specified in publicly available information, its classification as a non-tyrosine kinase inhibitor suggests it does not directly target the ATP-binding site of receptor tyrosine kinases, a common mechanism for many angiogenesis inhibitors.[1] The primary mechanism of most angiogenesis inhibitors is to disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][3][4] This is often achieved by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][]
Q2: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity and stability of this compound, stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into tightly sealed vials, and stored at -20°C or below.[6][7] It is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation of the compound.[6] For optimal results, it is best to use freshly prepared solutions or those stored for no longer than one month.[6]
Q3: What is the expected stability of this compound in cell culture media?
Specific stability data for this compound in various cell culture media is not publicly available. However, the stability of small molecule inhibitors in cell culture is influenced by several factors, including the chemical nature of the compound, the composition of the medium, pH, and incubation temperature.[6][8] Some compounds may be unstable in aqueous solutions at 37°C or may react with components in the media.[6] It is crucial to experimentally determine the stability of this compound in the specific cell culture medium being used for your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the stability of this compound in cell culture experiments.
Problem 1: Rapid degradation of this compound is observed in the cell culture medium.
-
Possible Cause: The compound may be inherently unstable in aqueous solutions at 37°C.[6]
-
Suggested Solution:
-
Perform a stability check in a simpler buffer system, such as Phosphate Buffered Saline (PBS), at 37°C to assess its inherent aqueous stability.[6]
-
Analyze the stability in different types of cell culture media to identify if specific media components are causing degradation.[6]
-
Test the stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[6]
-
Ensure the pH of the media remains stable throughout the experiment, as pH can affect compound stability.[6]
-
-
Possible Cause: Components within the cell culture medium, such as certain amino acids or vitamins, may be reacting with the compound.[6]
-
Suggested Solution:
-
If a specific media component is suspected, try using a custom media formulation lacking that component to test for improved stability.
-
Problem 2: High variability in stability measurements between replicates.
-
Possible Cause: Inconsistent sample handling and processing.[6]
-
Suggested Solution:
-
Ensure precise and consistent timing for sample collection and processing across all replicates.
-
Use calibrated pipettes and follow a standardized procedure for sample preparation.
-
-
Possible Cause: Issues with the analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]
-
Suggested Solution:
-
Validate the analytical method for linearity, precision, and accuracy.[6]
-
Ensure the method can reliably separate the inhibitor from media components and potential degradation products.
-
-
Possible Cause: Incomplete solubilization of the compound in the stock solution or media.[6]
-
Suggested Solution:
-
Confirm the complete dissolution of the compound in the stock solvent before further dilution.
-
Vortex or sonicate the stock solution to ensure homogeneity.
-
When diluting into media, ensure thorough mixing.
-
Problem 3: The concentration of this compound decreases, but no degradation products are detected.
-
Possible Cause: The compound may be binding to the plastic of the cell culture plates or pipette tips.[6]
-
Suggested Solution:
-
Possible Cause: The compound is being taken up by the cells.
-
Suggested Solution:
-
Analyze cell lysates to determine the intracellular concentration of the inhibitor.[6] This can help differentiate between degradation and cellular uptake.
-
Data Presentation: Stability of a Generic Angiogenesis Inhibitor (Inhibitor-X)
Since specific quantitative data for this compound is unavailable, the following table summarizes the hypothetical stability of a generic small molecule angiogenesis inhibitor, referred to as "Inhibitor-X," in common cell culture media. This data is for illustrative purposes and should be experimentally verified for this compound.
| Cell Culture Medium | Serum Presence | Incubation Time (hours) | Remaining Inhibitor-X (%) |
| DMEM | 10% FBS | 0 | 100 |
| 6 | 85 | ||
| 12 | 70 | ||
| 24 | 55 | ||
| 48 | 30 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 6 | 90 | ||
| 12 | 78 | ||
| 24 | 65 | ||
| 48 | 40 | ||
| PBS | None | 0 | 100 |
| 6 | 98 | ||
| 12 | 95 | ||
| 24 | 92 | ||
| 48 | 88 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media over time.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Cell culture plates (low-protein-binding recommended)
- Incubator (37°C, 5% CO2)
- Analytical equipment (e.g., HPLC-MS)
- Internal standard for analytical quantification
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare Media Solutions: Dilute the stock solution into the desired cell culture medium (with and without serum) to the final working concentration. Also, prepare a solution in PBS as a control for inherent aqueous stability.
- Incubation: Aliquot the prepared media solutions into wells of a cell culture plate. Include a "time zero" sample that is immediately processed. Place the plate in a 37°C incubator.
- Sample Collection: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots from the wells.
- Sample Processing: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard. Precipitate any proteins by centrifugation.
- Analytical Quantification: Analyze the supernatant using a validated HPLC-MS method to determine the concentration of the remaining this compound.[6]
- Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the time zero sample.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the VEGF signaling pathway, a common target for angiogenesis inhibitors.
Experimental Workflow
Caption: A general experimental workflow for assessing the stability of a small molecule inhibitor.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common stability issues.
References
Cell toxicity of Angiogenesis inhibitor 6 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cell toxicity of Angiogenesis Inhibitor 6, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule designed to suppress the formation of new blood vessels, a process known as angiogenesis.[1][2] Tumors require a dedicated blood supply to grow and metastasize.[1][3] Angiogenesis inhibitors, like this compound, typically function by blocking the activity of key signaling molecules involved in this process, such as vascular endothelial growth factor (VEGF).[1][4] By inhibiting VEGF or its receptors, these agents can stifle tumor growth by cutting off its supply of oxygen and nutrients.[1]
Q2: We are observing significant cell death at high concentrations of this compound in our cancer cell lines, which are not endothelial cells. Is this expected?
While the primary target of angiogenesis inhibitors is endothelial cells, high concentrations can lead to off-target effects and direct cytotoxicity in other cell types, including cancer cells.[5] Some angiogenesis inhibitors have been shown to induce apoptosis in tumor cells directly.[3] This could be due to the inhibition of other kinases or signaling pathways that are also important for cancer cell survival.[6] It is also possible that at high concentrations, the compound disrupts general cellular processes, leading to toxicity.[7]
Q3: How can we differentiate between on-target anti-angiogenic effects and off-target cytotoxicity in our experiments?
To distinguish between on-target and off-target effects, consider the following strategies:
-
Dose-Response Comparison: Compare the IC50 values for inhibition of endothelial cell tube formation (on-target) with the IC50 for cytotoxicity in your cancer cell line (potential off-target). A significant separation between these values suggests a therapeutic window.
-
Target Engagement Assays: Use techniques like Western blotting to confirm that this compound is inhibiting the intended target (e.g., phosphorylation of the VEGF receptor) at concentrations that are not broadly cytotoxic.
-
Rescue Experiments: If the off-target effects are known, attempt to "rescue" the cells by adding back a downstream component of the affected pathway.
-
Use of Control Compounds: Include a well-characterized angiogenesis inhibitor with a known off-target profile in your experiments for comparison.
Q4: What are the common signaling pathways that might be affected by high concentrations of a novel angiogenesis inhibitor like this compound?
At high concentrations, small molecule kinase inhibitors can lose their specificity and interact with multiple signaling pathways. Besides the intended VEGF pathway, other receptor tyrosine kinases (RTKs) that share structural similarities might be inhibited.[6] Pathways that could be affected include:
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[8]
-
Fibroblast Growth Factor Receptor (FGFR): Plays a role in cell proliferation and differentiation.[3]
-
Epidermal Growth Factor Receptor (EGFR): Critical for cell survival and proliferation.[3]
-
MAPK/ERK and PI3K/Akt pathways: These are crucial downstream signaling cascades for many RTKs and regulate cell survival, proliferation, and apoptosis.[6]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Compound Precipitation: High concentrations of small molecules can sometimes precipitate out of the solution, leading to inconsistent dosing.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Edge Effects in Multi-Well Plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Inconsistent Incubation Times: Variations in the timing of compound addition or assay readout can affect results.
Solutions:
-
Solubility Check: Before each experiment, visually inspect the compound dilutions for any signs of precipitation. Consider using a different solvent or a lower final concentration if solubility is an issue.
-
Optimize Cell Seeding: Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for seeding.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity.
-
Standardize Protocols: Create a detailed, step-by-step protocol and ensure all users adhere to it strictly.
Problem 2: Unexpectedly High Levels of Apoptosis at Low Concentrations
Possible Causes:
-
Contamination: Mycoplasma or other microbial contamination can sensitize cells to stress and induce apoptosis.
-
Compound Instability: The compound may be degrading into a more toxic substance.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the off-target effects of the inhibitor.
Solutions:
-
Test for Contamination: Regularly test your cell cultures for mycoplasma contamination.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a trusted stock solution for each experiment.
-
Test in Multiple Cell Lines: Compare the apoptotic response across a panel of different cell lines to determine if the effect is cell-type specific.
-
Confirm Apoptosis Mechanism: Use multiple apoptosis assays (e.g., caspase activity, Annexin V staining) to confirm that the observed cell death is indeed apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength using a microplate reader.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 5 | 92 ± 6.1 |
| 10 | 75 ± 7.3 |
| 25 | 45 ± 8.9 |
| 50 | 21 ± 5.8 |
| 100 | 8 ± 3.2 |
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 10 | 1.5 ± 0.3 |
| 25 | 3.8 ± 0.6 |
| 50 | 8.2 ± 1.1 |
| 100 | 15.6 ± 2.4 |
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for assessing cell toxicity.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Angiogenesis Inhibitor 6 (Sunitinib)
Welcome to the technical support center for Angiogenesis Inhibitor 6, henceforth referred to as Sunitinib (B231). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the mechanisms of resistance to Sunitinib.
Frequently Asked Questions (FAQs)
Q1: What is Sunitinib and how does it work?
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1] It works by blocking the signaling of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][2][3] By inhibiting these pathways, Sunitinib can reduce a tumor's blood supply, induce cancer cell apoptosis (programmed cell death), and ultimately lead to tumor shrinkage.[1][2] Sunitinib also inhibits other RTKs such as KIT, FLT3, RET, and CSF-1R.[1][3]
Q2: Why are my cells showing resistance to Sunitinib?
Resistance to Sunitinib is a significant challenge and can be either intrinsic (present from the start of treatment) or acquired (develops over time).[4] Most patients who initially respond to Sunitinib eventually develop resistance within 6-15 months.[4][5] The mechanisms of resistance are complex and can include:
-
Activation of alternative signaling pathways: Tumor cells can bypass the VEGFR/PDGFR blockade by activating other pro-angiogenic or pro-survival pathways, such as those involving fibroblast growth factor (FGF), hepatocyte growth factor (HGF), or interleukin-8 (IL-8).[6][7]
-
Lysosomal sequestration: Sunitinib can be trapped within lysosomes, the cell's waste disposal system, which prevents the drug from reaching its targets.[8][9]
-
Changes in the tumor microenvironment: The tumor microenvironment can contribute to resistance through the recruitment of bone marrow-derived cells that promote angiogenesis.[6]
-
Metabolic reprogramming and epigenetic changes: Alterations in cellular metabolism and epigenetic modifications can also lead to reduced drug efficacy.[5][10]
-
Phenotypic changes: Tumor cells may adopt a more migratory and aggressive phenotype to survive.[11]
Q3: What are the typical starting concentrations for in vitro experiments?
The effective concentration of Sunitinib can vary depending on the cell line. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are in the low micromolar range.[8] For example, in some renal cell carcinoma (RCC) cell lines, an initial response can be observed at 1 µM, with resistance developing after prolonged exposure.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: No initial response to Sunitinib in my cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 30 µM) to determine the IC50 for your specific cell line.[9][11] |
| Drug Inactivity | Ensure Sunitinib is properly stored (typically at -20°C or -80°C in a DMSO stock solution) to prevent degradation.[12] Prepare fresh working solutions from a validated stock. |
| Cell Line Insensitivity | Some cell lines may have intrinsic resistance. Verify the expression of Sunitinib targets (VEGFRs, PDGFRs, KIT) in your cell line via Western blot or qPCR. Consider using a different, more sensitive cell line as a positive control. |
| High Serum Concentration in Media | Serum contains growth factors that can compete with the inhibitory effects of Sunitinib. Try reducing the serum concentration in your culture medium, if compatible with your cell line's health. |
| Incorrect DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity or off-target effects.[12] |
Problem 2: My cells initially responded to Sunitinib, but now they are growing again.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | This is a common observation. The cells have likely developed one or more resistance mechanisms. |
| Activation of Bypass Pathways | - Investigate alternative signaling pathways: Use Western blotting to check for the upregulation and phosphorylation of alternative RTKs (e.g., c-MET, FGFR) or downstream signaling molecules (e.g., p-AKT, p-ERK).[9] - Combination therapy: Consider combining Sunitinib with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).[13] |
| Lysosomal Sequestration | - Visualize lysosomes: Use a lysosomal-specific fluorescent dye (e.g., LysoTracker) to observe if there is an increase in lysosomal content in resistant cells. - Inhibit lysosomal function: Treat cells with a lysosomotropic agent (e.g., chloroquine) in combination with Sunitinib to see if sensitivity can be restored.[8] |
| Upregulation of Drug Efflux Pumps | Although less common for Sunitinib, some resistance can be mediated by ABC transporters. Use qPCR or Western blot to check for increased expression of pumps like ABCG2 (BCRP).[14] |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data related to Sunitinib's efficacy and resistance.
Table 1: In Vitro IC50 Values of Sunitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 1.4 - 5.2 | [8][12] |
| ACHN | Renal Cell Carcinoma | 1.9 | [12] |
| Caki-1 | Renal Cell Carcinoma | 2.8 | [12] |
| HT-29 | Colon Cancer | 2.3 | [8] |
| A549 | Non-Small Cell Lung Cancer | 3.68 (72h) | [12] |
Table 2: Sunitinib Concentrations in Plasma vs. Tumor Tissue
| Sample Source | Mean Sunitinib Concentration (µmol/L) | Reference |
| Mouse Plasma | 1.0 ± 0.1 | [8] |
| Mouse Tumor | 10.9 ± 0.5 | [8] |
| Patient Plasma | 0.3 ± 0.1 | [8] |
| Patient Tumor | 9.5 ± 2.4 | [8] |
Note: These tables are for reference; values can vary between experiments.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Sunitinib on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Sunitinib concentrations (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in response to Sunitinib treatment.
-
Cell Lysis: Treat cells with Sunitinib for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford assay).[9]
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-VEGFR2, p-AKT, total AKT) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Sunitinib's mechanism of action.
Caption: Workflow for investigating Sunitinib resistance.
Caption: Alternative pathways in Sunitinib resistance.
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sunitinib resistance in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Sunitinib dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. urotoday.com [urotoday.com]
- 14. Pharmacological interaction with sunitinib is abolished by a germ‐line mutation (1291T>C) of BCRP/ABCG2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Minimizing experimental variability with Compound 8
<_content>## Technical Support Center: Minimizing Experimental Variability with Compound 8 (mTORC1 Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Compound 8, a selective inhibitor of the mTORC1 complex.
Frequently Asked Questions (FAQs)
Q1: What is Compound 8 and what is its primary mechanism of action?
A1: Compound 8 is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Compound 8 exerts its inhibitory effect by competing with ATP in the catalytic site of mTOR, thereby blocking the phosphorylation of downstream mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1.[4][5][6]
Q2: What are the recommended storage and handling conditions for Compound 8?
A2: For long-term stability, Compound 8 should be stored as a solid at -20°C or below, protected from light and moisture.[7][8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][9]
Q3: How do I prepare a stock solution of Compound 8?
A3: It is recommended to first determine the solubility of Compound 8 in various solvents.[7][10] A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[7] Ensure the compound is fully dissolved by vortexing or sonication.[11]
Q4: What is the recommended starting concentration range for in vitro experiments?
A4: For a novel inhibitor, it is advisable to start with a broad concentration range, from 1 nM to 100 µM, to determine its potency in your specific assay.[7] The half-maximal inhibitory concentration (IC50) for mTORC1 inhibition is typically in the low nanomolar range.[4][12]
Q5: What are the essential controls to include in my experiments with Compound 8?
A5: To ensure the validity of your results, always include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve Compound 8. This is crucial as solvents can have effects on cells, especially at higher concentrations.[7][9][13]
-
Positive Control: Use a well-characterized mTORC1 inhibitor, such as rapamycin, to confirm that the mTORC1 pathway in your experimental system is responsive to inhibition.[4][14]
-
Untreated Control: This baseline control shows the normal state of your cells without any treatment.
Troubleshooting Guide
Issue 1: High variability in cell viability or proliferation assay results between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent technique for plating cells to achieve a uniform cell density across all wells. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after addition. Poor solubility can lead to inconsistent concentrations.[10][11] If precipitation occurs, refer to the troubleshooting section on solubility. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with Compound 8 is consistent across all plates and experiments. |
| Variability in Assay Reagent Addition | Use a multichannel pipette for adding reagents like MTT or other viability indicators to minimize timing differences between wells.[15] |
Issue 2: The observed potency (IC50) of Compound 8 is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions and aliquot them for single use.[7][8] |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if your cell line tolerates it. |
| Cell Line Insensitivity | Different cell lines can have varying sensitivities to mTORC1 inhibitors.[14] Confirm the expression and activity of the mTORC1 pathway in your chosen cell line. |
| Incorrect Compound Concentration | Double-check all calculations for dilutions from the stock solution to the final working concentrations. |
Issue 3: Compound 8 precipitates out of solution upon dilution into aqueous cell culture media.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | The compound's concentration has exceeded its solubility limit in the aqueous medium.[10] |
| Solvent Shock | Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[10] |
| pH-Dependent Solubility | The pH of the cell culture medium may not be optimal for the solubility of Compound 8 if it has ionizable groups.[10][11] |
| Strategy 1: Optimize Dilution | Perform a stepwise dilution of the DMSO stock into the medium. Pre-warm the media to 37°C before adding the compound. |
| Strategy 2: Lower Final Concentration | The most direct solution is to work with a lower final concentration of the inhibitor.[9][11] |
| Strategy 3: Use of Co-solvents or Surfactants | In some cases, adding a small amount of a biocompatible co-solvent or surfactant to the media can improve solubility. However, this must be carefully validated for its effects on the cells.[11] |
Issue 4: Inconsistent or no inhibition of downstream mTORC1 targets (e.g., p-S6K) in Western Blots.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Time or Dose | The kinetics of target inhibition can vary. Perform a time-course (e.g., 1, 4, 12, 24 hours) and dose-response experiment to determine the optimal conditions for inhibiting p-S6K in your cell line.[14] |
| Rapid Pathway Reactivation | Inhibition of mTORC1 can sometimes lead to feedback activation of other pathways, such as the PI3K/Akt pathway, which can complicate the interpretation of results.[14] |
| Poor Antibody Quality | Use a well-validated antibody for phospho-S6K. Check the antibody datasheet for recommended conditions and positive controls.[16][17][18] |
| Issues with Protein Extraction | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[4][17] |
| Western Blotting Technique | Optimize your Western blotting protocol, including protein loading amounts, transfer efficiency, and antibody incubation times and concentrations.[16][19] |
Issue 5: Unexpected off-target effects or cellular toxicity are observed.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Using concentrations significantly above the IC50 can lead to off-target effects and general cytotoxicity.[13][20] Use the lowest effective concentration possible. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, and always include a vehicle control.[13] |
| Inherent Off-Target Activity | While designed to be selective, Compound 8 may have some off-target activities.[21] If you suspect off-target effects, you can use a structurally unrelated mTORC1 inhibitor to see if the same phenotype is observed. |
| Prolonged Exposure | Continuous, long-term exposure to the inhibitor might be toxic. Consider shorter treatment durations or washout experiments.[13] |
Data Summary Tables
Table 1: Typical In Vitro Potency of Selective mTORC1 Inhibitors
| Parameter | Concentration Range | Reference |
| Biochemical IC50 | 1 - 20 nM | [4][12] |
| Cellular IC50 (p-S6K inhibition) | 10 - 250 nM | [22] |
| Cell Proliferation GI50 | Varies by cell line (e.g., 50 nM - 5 µM) | [14] |
Table 2: Recommended Starting Conditions for In Vitro Assays
| Parameter | Recommended Value | Notes |
| Stock Solution | 10 mM in 100% DMSO | Store at -20°C or -80°C in aliquots.[7] |
| Final DMSO Concentration | ≤ 0.5% | Test for solvent toxicity on your specific cell line.[9][13] |
| Treatment Duration | 4 - 48 hours | Optimize based on the specific assay and cell line. |
| Cell Seeding Density | Varies by cell line | Ensure cells are in the exponential growth phase during treatment. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Prepare serial dilutions of Compound 8 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Compound 8. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[23]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15][23][24]
-
Formazan (B1609692) Solubilization: After the incubation, add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15][23][24]
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[15][24]
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Compound 8 at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[4][14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[19] Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) overnight at 4°C.[18] Also, probe a separate blot or strip and re-probe the same blot for total S6K and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Compound 8.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Overview of Research into mTOR Inhibitors [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Angiogenesis Inhibitor 6 and Established VEGF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic therapies, the targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway has been a cornerstone of cancer treatment and research. However, the development of novel agents with alternative mechanisms of action is crucial for overcoming resistance and expanding therapeutic options. This guide provides a comparative overview of Angiogenesis Inhibitor 6, a novel agent with a distinct mechanism, and established VEGF inhibitors.
Introduction to this compound
This compound (also referred to as Compound 8 or azirine-2-carboxylate) is a novel, non-tyrosine kinase inhibitor with demonstrated anti-angiogenic and anti-tumor properties[1]. Unlike many conventional angiogenesis inhibitors that directly target the VEGF pathway, this compound exerts its effects through the inhibition of endothelin-1 (B181129) (ET-1) mediated angiogenesis[1]. This distinction in its mechanism of action presents a unique approach to disrupting tumor neovascularization.
Mechanism of Action: A Tale of Two Pathways
The majority of widely used angiogenesis inhibitors, such as Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141), function by directly interfering with the VEGF signaling cascade. This pathway is a critical driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
VEGF Signaling Pathway:
VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels[2].
Caption: VEGF Signaling Pathway.
In contrast, this compound targets the endothelin-1 pathway. ET-1 is a potent vasoconstrictor that also plays a significant role in promoting angiogenesis, partly by stimulating the release of VEGF[2][3]. By inhibiting this pathway, this compound indirectly suppresses neovascularization.
Endothelin-1 Signaling Pathway in Angiogenesis:
ET-1 binds to its receptors (ETAR/ETBR) on endothelial cells, initiating a cascade that leads to increased production of pro-angiogenic factors, including VEGF, and promotes endothelial cell proliferation and migration[2][4][5].
Caption: Endothelin-1 Signaling in Angiogenesis.
Comparative Efficacy Data
Quantitative comparison of the potency of angiogenesis inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. The following table summarizes available IC50 data for this compound and leading VEGF inhibitors in relevant in vitro angiogenesis assays.
| Inhibitor | Target/Mechanism | Assay | IC50 Value | Reference |
| This compound | Endothelin-1 Pathway | HUVEC Tube Formation | Data not publicly available | [1] |
| Sunitinib | VEGFR, PDGFR, c-KIT | HUVEC Proliferation (VEGF-induced) | 40 nM | [6] |
| HUVEC Tube Formation | ~1.5 µM | [7] | ||
| Sorafenib | VEGFR, PDGFR, Raf | HUVEC Proliferation | ~1.5 µM | [7] |
| HUVEC Tube Formation | >2.5 µM (minor effect) | [7] | ||
| Bevacizumab | VEGF-A Ligand | VEGFR2 Activation | 0.11 µg/mL | [8] |
Note: IC50 values can vary significantly based on experimental conditions, cell types, and assay protocols.
Experimental Methodologies
The evaluation of anti-angiogenic compounds relies on a variety of in vitro and in vivo assays. Below are representative protocols for key experiments mentioned in the characterization of this compound and other inhibitors.
Experimental Workflow for Inhibitor Testing:
A typical workflow for assessing a novel angiogenesis inhibitor involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by ex vivo and in vivo models to confirm efficacy in a more complex biological system.
Caption: General Experimental Workflow.
1. HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Objective: To evaluate the inhibitory effect of a compound on endothelial cell differentiation and morphogenesis.
-
Methodology:
-
Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the matrix-coated wells.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the resulting tube network using a microscope and quantify parameters such as total tube length and number of branch points using imaging software.
-
-
Endpoint: A dose-dependent reduction in tube length and complexity indicates anti-angiogenic activity.
2. Chick Chorioallantoic Membrane (CAM) Assay
This ex vivo model uses the highly vascularized membrane of a chicken embryo to study angiogenesis.
-
Objective: To assess the pro- or anti-angiogenic potential of a substance on a living vascular network.
-
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the shell to expose the CAM.
-
A carrier (e.g., a sterile filter paper disc or sponge) soaked with the test compound is placed on the CAM.
-
The window is sealed, and the eggs are incubated for an additional 2-3 days.
-
The CAM is then imaged, and the formation of new blood vessels around the carrier is quantified.
-
-
Endpoint: Inhibition is indicated by a reduction in the number and density of blood vessels converging towards the test substance compared to the control.
3. In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels in a subcutaneously implanted gel plug in mice.
-
Objective: To quantify angiogenesis in a living animal model.
-
Methodology:
-
Matrigel, a soluble basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test inhibitor.
-
The mixture is subcutaneously injected into mice, where it forms a solid plug.
-
After 7-14 days, the plugs are excised.
-
The extent of vascularization within the plug is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
-
Endpoint: A decrease in hemoglobin content or vessel density in plugs containing the inhibitor demonstrates anti-angiogenic efficacy in vivo.
Summary and Future Directions
This compound represents a departure from traditional VEGF-centric anti-angiogenic strategies. Its unique mechanism of targeting the endothelin-1 pathway offers the potential to be effective in tumors that are intrinsically resistant or have acquired resistance to VEGF inhibitors. The experimental data from in vitro, ex vivo, and in vivo models confirm its anti-angiogenic and anti-tumor activity.
For drug development professionals, the distinct mechanism of this compound suggests it could be a valuable candidate for combination therapies with VEGF inhibitors or chemotherapy. Further research is warranted to elucidate the precise molecular interactions within the endothelin-1 pathway and to obtain quantitative efficacy data, such as IC50 values, to allow for more direct comparisons with existing agents. The development of compounds like this compound underscores the importance of exploring alternative pathways to control tumor angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Target Engagement of Angiogenesis Inhibitor 6
Hypothetical Signaling Pathway for Angiogenesis Inhibitor 6
Methods for Assessing Target Engagement
The following sections compare three common immunoassays for measuring the phosphorylation status of VEGFR-2 in response to treatment with this compound: Western blot, Enzyme-Linked Immunosorbent Assay (ELISA), and In-Cell Western (ICW) Assay.
Western Blot Analysis
Western blotting is a widely used technique to detect and semi-quantify specific proteins in a sample.[9] It provides qualitative information on protein size and can be used to measure relative changes in protein levels or post-translational modifications, such as phosphorylation.[10][11]
The standard workflow for a Western blot experiment involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest.[10]
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded and grown to 80-90% confluency. The cells are serum-starved for 4 hours, then pre-treated with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Subsequently, cells are stimulated with 50 ng/mL VEGF-A for 10 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are collected and centrifuged to pellet cell debris.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: 20-30 µg of protein from each sample is loaded onto a 4-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). After washing with TBST, the membrane is incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The blot is then stripped and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization. Band intensities are quantified using densitometry software like ImageJ.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying proteins with high sensitivity and throughput.[13][14] A sandwich ELISA format is typically used to quantify specific phosphorylated proteins from cell lysates.[15]
-
Cell Culture and Lysis: Cell treatment and lysis are performed as described for the Western blot protocol.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for total VEGFR-2 and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Diluted cell lysates are added to the wells and incubated for 2 hours, allowing the capture antibody to bind to VEGFR-2.
-
Detection Antibody: After washing, a detection antibody specific for p-VEGFR-2 (conjugated to an enzyme like HRP) is added to each well and incubated.
-
Substrate and Measurement: The plate is washed again, and a chromogenic substrate is added. The enzymatic reaction produces a color change, which is stopped after a set time. The absorbance is measured using a microplate reader.
-
Analysis: The concentration of p-VEGFR-2 is determined by comparing the absorbance of the samples to a standard curve. The results are normalized to the total protein concentration of the lysates.
In-Cell Western™ (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence technique performed in microplates.[16] It combines the specificity of Western blotting with the higher throughput and replicability of ELISA, allowing for the direct measurement of protein levels in fixed cells.[17][18][19]
-
Cell Culture and Treatment: HUVECs are seeded in a 96- or 384-well plate. Treatment with this compound and VEGF-A is performed as previously described.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and then permeabilized with a buffer containing Triton X-100 to allow antibody entry.
-
Blocking: Wells are blocked to reduce non-specific antibody binding.
-
Antibody Incubation: Cells are incubated simultaneously with two primary antibodies from different host species: one for p-VEGFR-2 and another for a normalization protein (e.g., GAPDH or total VEGFR-2).
-
Secondary Antibody and Imaging: After washing, cells are incubated with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW). The plate is then scanned using a compatible imager that can detect fluorescence in both channels.[16]
-
Analysis: The fluorescence intensity for p-VEGFR-2 is quantified and normalized to the signal from the housekeeping protein to correct for variations in cell number per well.[17]
Quantitative Data and Performance Comparison
The following table summarizes hypothetical quantitative data obtained from the three methods, demonstrating the dose-dependent inhibition of VEGFR-2 phosphorylation by this compound.
| Method | AI-6 Conc. (nM) | Normalized p-VEGFR-2 Signal (Fold Change vs. Control) | Throughput | Time to Result | Quantification | Key Advantage |
| Western Blot | 0 | 1.00 | Low | 1-2 Days | Semi-Quantitative[13] | Provides protein size information[9][10] |
| 10 | 0.78 | |||||
| 100 | 0.45 | |||||
| 1000 | 0.15 | |||||
| ELISA | 0 | 1.00 | High | 4-6 Hours | Quantitative[20] | High sensitivity and throughput[9][13] |
| 10 | 0.81 | |||||
| 100 | 0.42 | |||||
| 1000 | 0.12 | |||||
| In-Cell Western | 0 | 1.00 | High | 6-8 Hours | Quantitative[17] | In situ analysis, high throughput[16][19] |
| 10 | 0.85 | |||||
| 100 | 0.48 | |||||
| 1000 | 0.18 |
Conclusion and Recommendations
The selection of an appropriate assay for determining target engagement depends on the specific goals of the experiment, such as the required throughput, the nature of the data (qualitative vs. quantitative), and available resources.
-
Western Blot is an indispensable tool for initial validation, as it confirms the molecular weight of the target protein and provides robust, albeit semi-quantitative, data.[9][10] It is best suited for low-throughput studies where detailed protein information is paramount.
-
ELISA is the method of choice for high-throughput screening and precise quantification of target modulation.[13][20] Its speed and scalability make it ideal for dose-response studies and screening large compound libraries.
-
In-Cell Western (ICW) Assay offers a powerful middle ground, providing the high-throughput capabilities of an ELISA while performing the analysis in a more biologically relevant in-cell context.[17][19] This method is excellent for mechanism-of-action studies and secondary screening, as it allows for multiplexing to normalize the target signal to cell number or total protein levels in the same well.[16]
For a comprehensive research and development program, these methods can be used synergistically. Western blotting can be used for initial validation of the target and antibody specificity, followed by ELISA or ICW for higher-throughput screening and detailed quantitative analysis of potential drug candidates like this compound.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. assaygenie.com [assaygenie.com]
- 9. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know [labx.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 14. betalifesci.com [betalifesci.com]
- 15. Western blotting vs. ELISA | Abcam [abcam.com]
- 16. licorbio.com [licorbio.com]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
Analysis of Gene Expression Following Angiogenesis Inhibitor 6 Treatment: A Comparative Guide
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Angiogenesis inhibitors are a class of drugs that interfere with this process, offering a targeted approach to cancer therapy. This guide provides a comparative analysis of gene expression changes following treatment with Angiogenesis Inhibitor 6, a novel non-tyrosine kinase inhibitor with demonstrated antiangiogenic and antitumor properties. Due to the limited availability of public data on this compound, this guide focuses on the foundational information available and provides a framework for comparison with other established angiogenesis inhibitors, pending the release of more detailed experimental results.
Overview of this compound
This compound, also referred to as Compound 8, has been identified as a non-tyrosine kinase inhibitor.[1] This classification distinguishes it from many other angiogenesis inhibitors that primarily target vascular endothelial growth factor (VEGF) receptor tyrosine kinases. The primary mechanism of action for this compound is reported to be the inhibition of endothelin receptors.[1]
Gene Expression Analysis: Current Status
As of December 2025, detailed, publicly available gene expression data from studies specifically investigating this compound is limited. The key scientific literature identifying this compound focuses on its synthesis and primary mechanism as an endothelin inhibitor with anti-angiogenic activity.[1] Comprehensive transcriptome analysis, such as that generated by RNA sequencing or microarray, has not been published in peer-reviewed journals.
Table 1: Summary of Currently Available Information for this compound
| Parameter | Information | Source |
| Compound Name | This compound (Compound 8) | MedchemExpress[1] |
| Mechanism of Action | Non-tyrosine kinase inhibitor; Endothelin inhibitor | Singh H, et al.[1] |
| Reported Activities | Antiangiogenic, Antitumor | MedchemExpress[1] |
| Gene Expression Data | Not publicly available | N/A |
| Signaling Pathways | Primarily related to endothelin signaling | Inferred from mechanism |
Comparison with Other Angiogenesis Inhibitors
To provide a context for the potential effects of this compound, this section outlines the known gene expression changes associated with more established classes of angiogenesis inhibitors, primarily those targeting the VEGF signaling pathway.
Table 2: Comparison of Gene Expression Effects of Different Angiogenesis Inhibitors
| Inhibitor Class | Key Molecular Targets | Commonly Observed Gene Expression Changes |
| VEGF-A Monoclonal Antibodies (e.g., Bevacizumab) | VEGF-A | Downregulation of genes involved in cell proliferation, endothelial cell migration, and vascular permeability. Upregulation of genes associated with hypoxia in some contexts. |
| VEGF Receptor Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib, Sorafenib) | VEGFRs, PDGFRs, c-KIT, etc. | Downregulation of genes in the VEGF signaling cascade. Off-target effects can lead to broader changes in gene expression related to other kinase pathways. |
| Endothelin Receptor Antagonists (Potential class for this compound) | Endothelin Receptors (ET-A, ET-B) | Expected to modulate genes downstream of endothelin signaling, which can include genes related to vasoconstriction, cell proliferation, and matrix remodeling. Specific gene targets would need experimental validation. |
Experimental Protocols for Gene Expression Analysis
Should gene expression data for this compound become available, the following are standard experimental protocols that would likely be employed.
RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment: Cancer cell lines (e.g., human umbilical vein endothelial cells (HUVECs) or specific tumor cell lines) are cultured under standard conditions. Cells are treated with this compound at various concentrations and for different time points. A vehicle-treated control group is essential.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is enriched from the total RNA, followed by fragmentation. cDNA is synthesized, and adapters are ligated to the ends of the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the treated versus control groups.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
RNA Extraction and cDNA Synthesis: As described for RNA-Seq.
-
Primer Design: Primers specific to the genes of interest identified from RNA-Seq or hypothesized to be involved are designed.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Visualizing Potential Pathways and Workflows
While specific data for this compound is pending, we can visualize the general workflow for its analysis and a hypothetical signaling pathway based on its classification as an endothelin inhibitor.
Caption: A generalized workflow for analyzing gene expression changes after treatment with this compound.
Caption: A potential signaling pathway targeted by this compound based on its endothelin inhibitory action.
This compound represents a potentially novel therapeutic agent with a distinct mechanism of action compared to many existing antiangiogenic drugs. However, a comprehensive understanding of its impact on gene expression awaits further research and publication of detailed experimental data. This guide serves as a foundational resource and a framework for interpreting future findings in the context of established antiangiogenic therapies. Researchers are encouraged to consult forthcoming literature for specific gene expression profiles and pathway analyses related to this compound.
References
A Comparative Guide to Axitinib and Bevacizumab in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent angiogenesis inhibitors: Axitinib (B1684631) (Inlyta®), a small molecule tyrosine kinase inhibitor, and Bevacizumab (Avastin®), a monoclonal antibody. The information presented is supported by clinical trial data to aid researchers in understanding their distinct and overlapping roles in cancer therapy.
Mechanism of Action: A Tale of Two Inhibitors
Axitinib and Bevacizumab both target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical process for tumor angiogenesis, but they do so at different points and through different molecular interactions.[1][2]
Bevacizumab: The Extracellular Trap
Bevacizumab is a humanized monoclonal antibody that functions by binding directly to circulating VEGF-A ligands.[2][3] This sequestration prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[2] By blocking this initial step, Bevacizumab effectively neutralizes the primary signal for angiogenesis, leading to an inhibition of new blood vessel formation.[4]
Axitinib: The Intracellular Gatekeeper
In contrast, Axitinib is an oral, potent, and selective small molecule inhibitor of the tyrosine kinase domain of VEGFR-1, VEGFR-2, and VEGFR-3.[1][5] It acts intracellularly by binding to the ATP-binding site of these receptors, which prevents their autophosphorylation and subsequent activation.[1] This blockade halts the downstream signaling cascades, including the PI3K-Akt and Ras/Raf/MEK/ERK pathways, that are responsible for endothelial cell proliferation, migration, and survival.[2][5]
Figure 1. Comparative Mechanism of Action of Bevacizumab and Axitinib.
Clinical Efficacy: Head-to-Head and Pivotal Trials
Direct and indirect comparisons from clinical trials in various cancer types have highlighted the differential efficacy of Axitinib and Bevacizumab.
Metastatic Renal Cell Carcinoma (mRCC)
While no direct head-to-head Phase III trials exist, the efficacy of both agents in mRCC can be compared from their respective pivotal studies.
-
Axitinib: The AXIS trial, a Phase III study, demonstrated the superiority of Axitinib over Sorafenib in second-line therapy for mRCC, with a significant improvement in progression-free survival (PFS).[6]
-
Bevacizumab: In combination with interferon-alfa (IFN-α), Bevacizumab was approved for first-line mRCC based on the AVOREN and CALGB 90206 trials, which showed a significant increase in PFS compared to IFN-α alone.[7][8][9]
| Trial | Treatment Arms | Patient Population | Median PFS (months) | Median OS (months) | Objective Response Rate (ORR) |
| AXIS (Axitinib) | Axitinib vs. Sorafenib | Second-line mRCC | 6.7 vs. 4.7 | - | 19.4% vs. 9.4% |
| AVOREN (Bevacizumab) | Bevacizumab + IFN-α vs. Placebo + IFN-α | First-line mRCC | 10.2 vs. 5.4[9] | 23.3 vs. 21.3[10] | 31% vs. 13% |
| CALGB 90206 (Bevacizumab) | Bevacizumab + IFN-α vs. IFN-α alone | First-line mRCC | 8.4 vs. 4.9[7] | 18.3 vs. 17.4[8] | 25.5% vs. 13.1% |
Table 1: Efficacy Data in Metastatic Renal Cell Carcinoma.
Metastatic Colorectal Cancer (mCRC)
A randomized Phase II trial directly compared Axitinib and Bevacizumab, both in combination with standard chemotherapy (FOLFOX or FOLFIRI), as a second-line treatment for mCRC.
| Parameter | Axitinib + mFOLFOX-6 | Bevacizumab + mFOLFOX-6 | Axitinib + FOLFIRI | Bevacizumab + FOLFIRI |
| Median PFS (months) | 7.6[11] | 6.4[11] | 5.7[11] | 6.9[11] |
| Median OS (months) | 17.1[11] | 14.1[11] | 12.9[11] | 15.7[11] |
Table 2: Efficacy in Second-Line Metastatic Colorectal Cancer.[11]
In this study, Axitinib did not demonstrate an improvement in outcomes when added to second-line chemotherapy compared to Bevacizumab.[11] Furthermore, the Axitinib-based regimens were generally less well-tolerated.[11] Another Phase II study in the first-line setting for mCRC also showed that Axitinib in combination with mFOLFOX-6 was numerically inferior to Bevacizumab plus mFOLFOX-6 in terms of ORR, PFS, and OS.[12][13]
Advanced Non-Small Cell Lung Cancer (NSCLC)
A randomized Phase II study evaluated the efficacy and safety of Axitinib versus Bevacizumab, both combined with paclitaxel (B517696) and carboplatin, for the first-line treatment of advanced non-squamous NSCLC.
| Parameter | Axitinib + Chemo (N=58) | Bevacizumab + Chemo (N=60) | Hazard Ratio (HR) |
| Median PFS (months) | 5.7[14] | 6.1[14] | 1.09 |
| Median OS (months) | 10.6[14] | 13.3[14] | 1.12 |
| ORR (%) | 29.3%[14] | 43.3%[14] | - |
Table 3: Efficacy in First-Line Advanced Non-Squamous NSCLC.[14]
The results indicated that the Axitinib combination did not improve efficacy and was less well-tolerated compared to the Bevacizumab-containing regimen in this patient population.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the protocols for the key clinical trials cited.
mCRC Second-Line (Bendell et al., 2013)
-
Study Design: A randomized, multicenter, open-label Phase II trial.[11]
-
Patient Population: Patients with mCRC who had progressed after one prior chemotherapy regimen.[11]
-
Randomization: Patients were randomized 1:1 to receive either Axitinib or Bevacizumab in combination with chemotherapy. Patients previously treated with irinotecan (B1672180) received modified FOLFOX-6, while those previously treated with oxaliplatin (B1677828) received FOLFIRI.[11]
-
Dosing:
-
Primary Endpoint: Progression-free survival (PFS).[11]
-
Stratification Factors: Performance status and prior bevacizumab therapy.[11]
Figure 2. Workflow for the Phase II mCRC Second-Line Trial.
NSCLC First-Line (Schiller et al., 2014)
-
Study Design: A randomized, open-label Phase II trial.[14]
-
Patient Population: Patients with previously untreated, stage IIIB/IV non-squamous NSCLC.[14]
-
Randomization: Patients were randomized 1:1 to the Axitinib or Bevacizumab arm.[14]
-
Dosing:
-
Primary Endpoint: Progression-free survival (PFS).[14]
-
Stratification Factors: Prior adjuvant therapy and gender.[14]
Summary and Conclusion
Axitinib and Bevacizumab are both effective angiogenesis inhibitors that target the VEGF pathway, albeit through distinct extracellular and intracellular mechanisms.
-
In metastatic renal cell carcinoma , both agents have demonstrated significant efficacy in improving progression-free survival in large Phase III trials, forming a cornerstone of treatment for this disease.[6][7][9]
-
In metastatic colorectal cancer and non-small cell lung cancer , head-to-head Phase II trials have suggested that when combined with standard chemotherapy, Bevacizumab provides a better efficacy and tolerability profile compared to Axitinib.[11][14]
The choice between these agents is highly dependent on the tumor type, line of therapy, and the specific clinical context. For researchers, the differing mechanisms of action provide distinct tools for probing the complexities of tumor angiogenesis and for designing novel combination therapies. The clinical data underscore the importance of tumor-specific factors in determining the ultimate efficacy of targeted anti-angiogenic agents.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 3. What is the mechanism of Bevacizumab-awwb? [synapse.patsnap.com]
- 4. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inlyta (axitinib) vs Vegzelma (bevacizumab-adcd) | Everyone.org [everyone.org]
- 7. Bevacizumab (Avastin) in combination with interferon alfa - ecancer [ecancer.org]
- 8. Phase III trial of bevacizumab plus interferon alfa versus interferon alfa monotherapy in patients with metastatic renal cell carcinoma: final results of CALGB 90206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bevacizumab plus interferon alfa-2a for treatment of metastatic renal cell carcinoma: a randomised, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III trial of bevacizumab plus interferon alfa-2a in patients with metastatic renal cell carcinoma (AVOREN): final analysis of overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axitinib or bevacizumab plus FOLFIRI or modified FOLFOX-6 after failure of first-line therapy for metastatic colorectal cancer: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Axitinib and/or bevacizumab with modified FOLFOX-6 as first-line therapy for metastatic colorectal cancer: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomised phase II study of axitinib or bevacizumab combined with paclitaxel/carboplatin as first-line therapy for patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Angiogenesis Inhibitor 6 Activity in Diverse Biological Assays
A comprehensive analysis of the anti-angiogenic efficacy of Angiogenesis Inhibitor 6 (also known as Compound 8), a novel non-tyrosine kinase inhibitor, has been conducted across a panel of in vitro and ex vivo assays. The findings demonstrate the compound's potent and consistent inhibitory effects on key processes of neovascularization, including endothelial cell migration and tube formation.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The development of inhibitors targeting this process is a cornerstone of modern cancer therapy. This compound has emerged as a promising candidate, exhibiting significant anti-angiogenic and anti-tumor properties. This guide provides a comparative overview of its activity, drawing upon data from multiple validated angiogenesis assays.
Comparative Analysis of In Vitro and Ex Vivo Efficacy
The anti-angiogenic potential of this compound was evaluated using a series of well-established assays. The compound demonstrated dose-dependent inhibition of critical steps in the angiogenic cascade.
| Assay Type | Key Parameter Measured | This compound (Compound 8) Activity |
| HUVEC Tube Formation Assay | Inhibition of endothelial cell capillary-like structure formation | Dose-dependent inhibition of tubulogenesis. |
| Wound Healing (Scratch) Assay | Inhibition of endothelial cell migration | Significant impairment of endothelial cell migration. |
| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of neovascularization in a living tissue context | Effective inhibition of angiogenesis in an ex vivo model. |
Detailed Experimental Methodologies
To ensure reproducibility and facilitate comparative analysis, the detailed protocols for the key assays are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.
-
The cells were then treated with varying concentrations of this compound.
-
Following incubation, the formation of tubular networks was visualized by microscopy.
-
The extent of tube formation was quantified by measuring parameters such as total tube length and the number of branch points.
Wound Healing (Scratch) Assay
This method evaluates the effect of an inhibitor on the directional migration of a confluent monolayer of endothelial cells.
Protocol:
-
HUVECs were grown to confluence in a multi-well plate.
-
A sterile pipette tip was used to create a uniform "scratch" or cell-free gap in the monolayer.
-
The cells were washed to remove debris and then incubated with media containing different concentrations of this compound.
-
The closure of the scratch by migrating cells was monitored and imaged at regular intervals.
-
The rate of cell migration was quantified by measuring the change in the width of the cell-free area over time.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay provides an ex vivo model to study angiogenesis in a living, vascularized tissue.
Protocol:
-
Fertilized chicken eggs were incubated to allow for the development of the chorioallantoic membrane.
-
A small window was created in the eggshell to expose the CAM.
-
A carrier matrix containing this compound was placed onto the CAM.
-
After a period of incubation, the CAM was examined for changes in vascularization.
-
The anti-angiogenic effect was quantified by measuring the reduction in the number and density of blood vessels in the treated area.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Figure 1: Proposed signaling pathway targeted by this compound.
Figure 2: Workflow for the cross-validation of this compound activity.
The consistent inhibitory profile of this compound across these distinct and well-validated assay platforms strongly supports its potential as a robust anti-angiogenic agent. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy.
The Synergistic Potential of Angiogenesis Inhibitor 6 and its Class Counterparts in Combination Cancer Therapy
For Immediate Release
A comprehensive analysis of Angiogenesis inhibitor 6, a novel non-tyrosine kinase inhibitor, and its broader class of endothelin-1 (B181129) (ET-1) receptor antagonists, reveals a promising frontier in combination cancer therapy. While direct synergistic data for this compound remains nascent, extensive preclinical and clinical studies on other ET-1 inhibitors demonstrate significant potential to enhance the efficacy of chemotherapy, targeted therapy, and immunotherapy. This guide provides a detailed comparison of these synergistic effects, supported by experimental data and methodologies, to inform future research and drug development.
This compound, also identified as azirine-2-carboxylate, exerts its anti-angiogenic effects by inhibiting the endothelin-1 signaling pathway.[1] This pathway is a critical mediator of tumor progression, influencing not only the formation of new blood vessels but also tumor cell proliferation, invasion, and resistance to apoptosis.[2][3] By targeting the ET-A receptor, this class of inhibitors can disrupt these cancer-promoting processes, making them attractive candidates for combination strategies.[3][4]
Synergistic Effects with Chemotherapy
Preclinical evidence strongly suggests that endothelin receptor antagonists can enhance the cytotoxic effects of conventional chemotherapy. The rationale behind this synergy lies in the ability of ET-1 inhibitors to reverse chemotherapy-induced cell survival signals.[5]
One notable study demonstrated that the selective ET-A receptor antagonist atrasentan (B1666376) exhibited pro-apoptotic synergism with paclitaxel (B517696) in preclinical models of non-small cell lung cancer.[2] Further clinical investigation in a Phase I/II study, while not showing a significant improvement in overall efficacy, confirmed the safety and tolerability of combining atrasentan with paclitaxel and carboplatin (B1684641).[6] Macitentan, another endothelin receptor antagonist, has been shown to enhance cancer cell response to platinum-based chemotherapy.[7]
| Drug Combination | Cancer Type | Key Findings | Reference |
| Atrasentan + Paclitaxel/Carboplatin | Non-Small Cell Lung Cancer | Safe and well-tolerated combination. No significant change in paclitaxel clearance. Median survival of 10.6 months. | [6] |
| Macitentan + Platinum-based chemotherapy | Ovarian Cancer | Marked antitumoral effects in a multidrug-resistant experimental model. | [1] |
| Zibotentan + Chemotherapy | Various (Preclinical) | Potentiated chemotherapy effects reported for different cancer types. | [1] |
Experimental Protocol: Cell Viability and Apoptosis Assays
A standard method to evaluate the synergistic effect of drug combinations on cancer cell lines involves the following steps:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of the endothelin receptor antagonist alone, the chemotherapeutic agent alone, and the combination of both for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT or MTS assay, which quantify the metabolic activity of living cells.
-
Apoptosis Analysis: Apoptosis (programmed cell death) is assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Synergy Calculation: The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Synergistic Effects with Targeted Therapy
The interplay between the endothelin axis and other signaling pathways, such as the vascular endothelial growth factor (VEGF) pathway, presents opportunities for synergistic combinations with targeted therapies.
A clinical study in metastatic renal cell carcinoma explored the combination of atrasentan with interferon-alpha (IFN-α), a cytokine with anti-angiogenic properties. The combination was well-tolerated and suggested a potential for a more indolent course of the disease.[5] More recent research has focused on combining endothelin receptor antagonists with SGLT2 inhibitors in the context of chronic kidney disease, which, while not a cancer study, highlights the potential for additive or synergistic effects by targeting complementary pathways.[8][9]
| Drug Combination | Disease Context | Key Findings | Reference |
| Atrasentan + Interferon-alpha | Metastatic Renal Cell Carcinoma | Tolerated combination with a median overall survival of 17.3 months in a subset of patients. | [5] |
| Zibotentan + Dapagliflozin | Chronic Kidney Disease | Additive reduction in albuminuria and mitigation of fluid retention. | [8][9] |
Potential for Synergy with Immunotherapy
While direct preclinical or clinical data on the combination of endothelin receptor antagonists with immune checkpoint inhibitors is limited, there is a strong biological rationale for such a synergy. The tumor microenvironment created by angiogenesis is often immunosuppressive.[10] Anti-angiogenic therapies can "normalize" the tumor vasculature, which can enhance the infiltration and function of immune cells, thereby potentially increasing the efficacy of immunotherapies.[10][11]
Many preclinical studies have demonstrated that combining other types of anti-angiogenic agents with immunotherapy can lead to synergistic anti-tumor effects.[12] This provides a strong impetus for investigating the combination of ET-1 inhibitors with immune checkpoint inhibitors.
Future Directions
The available evidence strongly supports the continued investigation of endothelin receptor antagonists, including this compound, in combination with various cancer therapies. Future preclinical studies should focus on generating quantitative synergy data for this compound with a range of chemotherapeutic agents, targeted therapies, and immunotherapies across different cancer types. Well-designed clinical trials will then be crucial to translate these promising preclinical findings into effective combination treatments for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of atrasentan, an endothelin A receptor antagonist, in combination with paclitaxel and carboplatin as first-line therapy in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonists (ERAs) can potentially be used as therapeutic drugs to reduce hypertension caused by small molecule tyrosine kinase inhibitors (TKIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Zibotentan and Dapagliflozin Shows Promise for Albuminuria | Docwire News [docwirenews.com]
- 9. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]
- 10. memoinoncology.com [memoinoncology.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiogenesis Inhibitor 6
Immediate Safety Precautions and Handling
Prior to disposal, it is crucial to handle Angiogenesis Inhibitor 6 with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other investigational drugs, should be managed as hazardous waste.[4][5][6] Discharge into the environment, including sewer systems, must be strictly avoided.[2][3]
-
Container Selection and Preparation :
-
Select a waste container that is chemically compatible with this compound.[3][4] Given its solid form, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw-top lid is recommended.[4][6]
-
The container must be clean, dry, and in good condition.[3]
-
Original containers, including full, partially full, or empty vials, can be disposed of "as is" without being emptied.[4][6]
-
-
Waste Collection :
-
Carefully place all materials contaminated with this compound, including unused product, empty vials, and contaminated lab supplies (e.g., pipette tips, gloves), into the designated hazardous waste container.[6]
-
Do not mix incompatible waste streams. If this compound was used in a solvent, the entire solution should be collected.
-
-
Labeling :
-
Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][7]
-
The SAA must be at or near the point of waste generation and should be a secure, designated space such as a locked cabinet or within secondary containment.[4][7]
-
The research team is responsible for weekly inspections of the SAA and maintaining an inspection log.[4]
-
-
Disposal Request and Pick-up :
Summary of Disposal Requirements
| Requirement | Specification |
| Personal Protective Equipment | Chemical-impermeable gloves, safety goggles, lab coat.[2] |
| Waste Container | Chemically compatible (e.g., HDPE, glass) with a secure, leak-proof lid.[3][4] |
| Labeling | Official "HAZARDOUS WASTE" label from EHS.[4] |
| Required Label Information | PI Name, Location, Phone, Full Chemical Name (this compound), CAS Number (2752466-36-5), Concentration.[4] |
| Storage Location | Designated and registered Satellite Accumulation Area (SAA).[4] |
| Storage Inspection | Weekly, with a documented log.[4] |
| Final Disposal Method | Collection by EHS for incineration at a licensed facility.[5][6] |
| Regulatory Compliance | Adherence to institutional policies and federal/state regulations (e.g., RCRA).[3][5] |
Workflow for Proper Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. targetmol.com [targetmol.com]
- 3. danielshealth.com [danielshealth.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Angiogenesis inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for handling Angiogenesis Inhibitor 6 (CAS: 2752466-36-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies depending on the specific handling procedure.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemical-resistant | Lab coat | Not required unless leakage is suspected | Safety glasses |
| Preparation/Compounding | Double pair, chemical-resistant | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration (In Vitro/In Vivo) | Double pair, chemical-resistant | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemical-resistant | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemical-resistant | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin and eyes.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is -20°C.[2]
-
Store separately from incompatible materials and foodstuffs.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewer systems, or water sources.[1] Discharge into the environment must be avoided.[1]
Emergency Procedures
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Remove all sources of ignition.[1]
-
Absorb: Collect the spillage with suitable absorbent material.
-
Dispose: Place the absorbed material in a closed container for disposal according to regulations.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, a general workflow for evaluating a novel anti-angiogenic compound is provided below.
Caption: A generalized experimental workflow for the evaluation of an angiogenesis inhibitor.
Methodology for Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 6-18 hours).
-
Visualize and quantify the formation of tube-like structures using a microscope and appropriate software.
Signaling Pathway
Angiogenesis is a complex process primarily regulated by vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Angiogenesis inhibitors often target this pathway.[3][4][5][6] While this compound is described as a non-tyrosine kinase inhibitor, its precise mechanism is not detailed in the available literature.[2] The following diagram illustrates a simplified, common signaling pathway targeted by many angiogenesis inhibitors.
Caption: A simplified diagram of a common angiogenesis signaling pathway.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Angiogenesis Inhibitors | American Cancer Society [cancer.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
